(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(5-ethyl-1-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-3-7-4-6(5-10)8-9(7)2/h4,10H,3,5H2,1-2H3 |
InChI Key |
VUXBCYRZWBSZND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C)CO |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Synthesis Guide: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1345417-60-2) is a critical heterocyclic building block employed in the discovery of small-molecule kinase inhibitors and anti-inflammatory agents. Its structural core—a 1,3,5-substituted pyrazole—provides a rigid scaffold for orienting pharmacophores in 3D space.
This technical guide details the robust synthesis of this target starting from commodity chemicals. The route prioritizes scalability and mechanistic understanding, specifically addressing the challenge of regioselectivity during the pyrazole ring formation—a common pitfall in Knorr-type syntheses.
Key Chemical Properties
| Property | Value |
| IUPAC Name | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Key Functionality | Primary Alcohol (C3), Ethyl Group (C5), N-Methyl (N1) |
Retrosynthetic Analysis
The synthesis is best approached via a Linear Strategy focusing on the construction of the pyrazole ring followed by functional group interconversion (FGI).
-
Target Disconnection: The primary alcohol is derived from the reduction of the corresponding ester: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate .[1]
-
Ring Disconnection: The pyrazole core is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dielectrophile.
-
Precursors:
-
Nucleophile: Methylhydrazine (
). -
Electrophile: Ethyl 2,4-dioxohexanoate (derived from 2-butanone and diethyl oxalate).
-
Figure 1: Retrosynthetic logic flow from target alcohol to commodity precursors.
Route Selection & Mechanistic Insight[3][4]
The Regioselectivity Challenge
The reaction of Methylhydrazine with Ethyl 2,4-dioxohexanoate is the critical step.[1][2] Because the electrophile is unsymmetrical (possessing a ketone at C4 and an
-
1-Methyl-5-ethyl-3-carboxylate (Target Isomer)
-
1-Methyl-3-ethyl-5-carboxylate (Undesired Isomer)
Mechanistic Driver: Regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers.
-
Methylhydrazine: The terminal
group is more nucleophilic than the substituted group. -
Ethyl 2,4-dioxohexanoate: The
-keto ester carbonyl (C2) is highly electrophilic due to the adjacent ester group, while the ketone (C4) is less electrophilic.
To favor the 5-ethyl-3-carboxylate (Target), the reaction must proceed via the attack of the more nucleophilic
Note: While this electronic argument holds, solvent effects and protonation states often lead to mixtures (typically 3:1 to 4:1 ratios). Chromatographic separation is a mandatory unit operation in this workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate
Reaction Type: Claisen Condensation Objective: Create the 1,3-dicarbonyl backbone.
Reagents:
-
2-Butanone (1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Ethanol (anhydrous)
-
Sulfuric acid (for neutralization)
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask with anhydrous ethanol and add sodium metal (or commercial NaOEt) under
atmosphere to generate sodium ethoxide. Cool to 0°C.[3] -
Addition: Mix 2-butanone and diethyl oxalate. Add this mixture dropwise to the NaOEt solution over 1 hour, maintaining temperature <10°C.
-
Insight: Slow addition prevents self-condensation of the ketone.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution typically turns yellow/orange.
-
Workup: Acidify the mixture with dilute
to pH 2–3. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.[4] -
Purification: Vacuum distillation is recommended to obtain the pure diketoester as a pale yellow oil.
Step 2: Cyclization to Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Reaction Type: Knorr Pyrazole Synthesis Objective: Form the heteroaromatic ring with correct regiochemistry.
Reagents:
-
Methylhydrazine (1.05 eq)
-
Ethanol (Solvent)
-
Acetic Acid (Catalytic, optional)
Protocol:
-
Setup: Dissolve Ethyl 2,4-dioxohexanoate in Ethanol (0.5 M concentration). Cool to 0°C.[3]
-
Addition: Add Methylhydrazine dropwise.
-
Safety: Methylhydrazine is toxic and potentially explosive; handle in a fume hood.
-
Control: Maintain 0°C to favor kinetic control, which often enhances regioselectivity toward the attack of
on the most electrophilic carbonyl (C2).
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT and stir for 12 hours.
-
Workup: Concentrate the solvent in vacuo. The residue will contain a mixture of the target (5-ethyl) and the isomer (3-ethyl).
-
Purification (Critical):
-
Perform Flash Column Chromatography (Silica gel).[6]
-
Eluent: Hexane:Ethyl Acetate gradient (starts 95:5 -> 80:20).
-
Identification: The 1-methyl-5-ethyl isomer typically elutes after the 1-methyl-3-ethyl isomer due to the steric shielding of the N-methyl group by the adjacent ethyl group, affecting interaction with silica, though this can vary. Use NMR to confirm.
-
Target NMR Signature (
): Look for the quartet of the ethyl group at C5. In the 5-ethyl isomer, the singlet often appears slightly upfield compared to the 3-ethyl isomer due to shielding.
-
Step 3: Reduction to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Reaction Type: Hydride Reduction Objective: Convert the ester to the primary alcohol.[1]
Reagents:
-
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (Pure isomer)
-
Lithium Aluminum Hydride (
) (1.5 eq) -
Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Setup: Suspend
in anhydrous THF under Argon/Nitrogen at 0°C. -
Addition: Dissolve the pyrazole ester in THF and add dropwise to the hydride suspension.
-
Observation: Gas evolution (
) will occur.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Ester spot disappears; polar Alcohol spot appears).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (where
= grams of ) - mL 15% NaOH
- mL water
-
mL water (where
-
Workup: Filter the granular white precipitate through Celite. Dry the filtrate over
and concentrate. -
Final Purification: Recrystallization from EtOAc/Hexane or short column chromatography if necessary.
Analytical Characterization
Expected Data for Target Alcohol
| Technique | Expected Signals / Value |
| 1H NMR (400 MHz, CDCl3) | |
| MS (ESI+) | [M+H]+ = 141.1 |
| Appearance | White to off-white solid or viscous oil |
Distinguishing Regioisomers (Step 2 Ester)
-
NOE (Nuclear Overhauser Effect): This is the gold standard for confirmation.
-
Target (1-Methyl-5-Ethyl): Strong NOE correlation between
protons and the Ethyl protons. -
Undesired (1-Methyl-3-Ethyl): Strong NOE correlation between
protons and the Pyrazole-H4 proton; no correlation with Ethyl group.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the critical purification step.
References
-
BenchChem. (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Synthesis and Applications. Retrieved from
-
Gosselin, F., et al. (2006).[7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[7] Synlett, 2006(19), 3267-3270. (Provides mechanistic basis for regioselectivity in pyrazole synthesis). Retrieved from
-
ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (Illustrates the standard Knorr conditions and isomer challenges). Retrieved from
-
PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol Compound Summary. (For physical property verification). Retrieved from
Sources
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- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
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- 6. US20240182487A1 - Macrocycles and their use - Google Patents [patents.google.com]
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An In-depth Technical Guide to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[1] Their unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The introduction of a hydroxymethyl group, as seen in (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol, provides a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of new chemical entities.[5] This guide will delve into the specific characteristics of this compound, providing a foundation for its application in research and drug development.
Physicochemical Properties
While specific experimental data for (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is not widely available in the literature, its properties can be inferred from its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| InChI Key | VUXBCYRZWBSZND-UHFFFAOYSA-N | [5] |
| CAS Number | Not available | N/A |
Note: The lack of a specific CAS number highlights the novelty of this particular isomer. Researchers should exercise caution when searching for this compound and may need to rely on its systematic name or InChI key.
The presence of the hydroxyl group is expected to increase the compound's polarity and potential for hydrogen bonding, influencing its solubility in various solvents. The pyrazole ring itself is aromatic, contributing to the molecule's overall stability.
Synthesis and Characterization
The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol can be achieved through a two-step process involving the Knorr pyrazole synthesis to create a key precursor, followed by the reduction of the ester functionality.[5]
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical pathway to the target molecule. The primary alcohol can be obtained by the reduction of the corresponding carboxylic acid ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This ester, in turn, can be synthesized via the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and methylhydrazine.[5]
Caption: Retrosynthetic analysis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (Precursor)
This step employs the Knorr pyrazole synthesis, a classic and versatile method for constructing pyrazole rings.[6][7][8]
-
Reactants:
-
Ethyl 2,4-dioxohexanoate
-
Methylhydrazine
-
Ethanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol.
-
Add methylhydrazine (1.0 eq) to the solution. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. The CAS number for this precursor is 165744-14-9.[4]
-
Step 2: Synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (Target Compound)
This step involves the reduction of the ester group of the precursor to a primary alcohol using a powerful reducing agent.[9]
-
Reactants:
-
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) (as solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) in anhydrous THF. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care and away from moisture.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol.
-
Further purification can be achieved by column chromatography on silica gel.
-
Caption: Synthetic workflow for (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
-
¹H NMR:
-
A singlet for the pyrazole C4-H.
-
A singlet for the N-methyl protons.
-
A quartet and a triplet for the C5-ethyl group.
-
A singlet for the hydroxymethyl (-CH₂OH) protons, which may exchange with D₂O.
-
A broad singlet for the hydroxyl (-OH) proton, which will also exchange with D₂O.
-
-
¹³C NMR:
-
Signals for the two quaternary carbons of the pyrazole ring (C3 and C5).
-
A signal for the C4 carbon of the pyrazole ring.
-
A signal for the N-methyl carbon.
-
Signals for the ethyl group carbons.
-
A signal for the hydroxymethyl carbon.
-
-
IR Spectroscopy:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the alkyl groups.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring.
-
A C-O stretching band for the primary alcohol.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 140.18 g/mol .
-
Fragmentation patterns corresponding to the loss of a hydroxyl group, an ethyl group, or other characteristic fragments.
-
Reactivity and Potential Applications
The (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol molecule possesses two key reactive sites: the pyrazole ring and the hydroxymethyl group.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the substituents. The N-methyl and C5-ethyl groups are electron-donating, which can affect the regioselectivity of electrophilic attack.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group is a versatile functional handle that can be readily transformed into other functional groups, such as:
-
Ethers: By Williamson ether synthesis.
-
Esters: By reaction with carboxylic acids or their derivatives.
-
Halides: By reaction with halogenating agents (e.g., SOCl₂, PBr₃), which can then be used in nucleophilic substitution reactions to introduce a wide range of functionalities.[5]
Potential Applications in Drug Discovery
Given the wide range of biological activities associated with pyrazole derivatives, (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol and its derivatives are promising candidates for screening in various therapeutic areas:
-
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.
-
Anticancer Agents: The pyrazole scaffold is found in several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic and antiproliferative activities.
-
Antimicrobial Agents: Pyrazole derivatives have shown efficacy against a variety of bacterial and fungal strains.
-
Agrochemicals: The pyrazole core is also present in some commercial pesticides and herbicides.[5]
Conclusion
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a valuable building block for the synthesis of novel pyrazole derivatives with potential applications in drug discovery and materials science. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties and a robust synthetic protocol based on established chemical principles. The versatility of the hydroxymethyl group allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. Further research to fully characterize this compound and explore its pharmacological profile is warranted and encouraged.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved March 7, 2026, from [Link]
- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. J. Chem. Pharm. Res., 6(5), 1184-1191.
- Kumar, V., & Yadav, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 837-854.
- BenchChem. (2025).
- Journal of Chemical Health Risks. (2024).
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved March 7, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
- Fisher Scientific. (2025).
- ResearchG
-
U.S. Environmental Protection Agency. (n.d.). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. Retrieved March 7, 2026, from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved March 7, 2026, from [Link]
- ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
-
Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
- Dube, P. N., et al. (2025).
- The Royal Society of Chemistry. (n.d.).
-
PubChemLite. (n.d.). Ethyl 5-methyl-1h-pyrazole-3-carboxylate. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved March 7, 2026, from [Link]
-
eCrystals. (2008, January 31). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]
- ResearchGate. (2014, May 8).
- Potopnyk, M. A., et al. (2017). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 53(1), 62-65.
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved March 7, 2026, from [Link]
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(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol CAS number and structure
[1]
Executive Summary
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9 ) is a functionalized heterocyclic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1] Distinguished by its 1,3,5-substitution pattern, this compound serves as a critical "linker" or "head group" in fragment-based drug design (FBDD). Its primary alcohol functionality allows for facile conversion into aldehydes, halides, or amines, enabling the rapid expansion of chemical libraries.
Chemical Identity & Structural Analysis
Precise structural identification is paramount due to the prevalence of regioisomers in pyrazole chemistry (specifically the 3,5-positional ambiguity).
Nomenclature and Identifiers
| Parameter | Detail |
| Chemical Name | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol |
| CAS Number | 709674-67-9 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| SMILES | CCC1=CC(CO)=NN1C |
| InChI Key | VUXBCYRZWBSZND-UHFFFAOYSA-N |
Structural Features
The molecule consists of a five-membered pyrazole ring characterized by:
-
N1-Methylation: Fixes the tautomeric equilibrium, locking the bond order and defining the C3 and C5 positions.
-
C5-Ethyl Group: Provides a small hydrophobic moiety that often occupies the hydrophobic pocket (e.g., the gatekeeper region) in protein kinase active sites.
-
C3-Hydroxymethyl Group: A polar handle acting as both a hydrogen bond donor and acceptor; serves as the primary vector for further synthetic elaboration.
Synthetic Pathways and Regioselectivity
The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is non-trivial due to the challenge of regiocontrol during the pyrazole ring formation. The standard industrial route involves a Claisen condensation followed by cyclization and reduction.
Retrosynthetic Analysis
The primary alcohol is derived from the reduction of the corresponding ester (Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate ). This ester is formed via the Knorr Pyrazole Synthesis using methylhydrazine and a 2,4-dioxoester derivative.
Detailed Protocol
Step 1: Claisen Condensation
-
Reagents: 2-Butanone, Diethyl oxalate, Sodium ethoxide (NaOEt).
-
Mechanism: Deprotonation of 2-butanone at the methyl position (kinetic control) or methylene position (thermodynamic control) determines the product. For the 5-ethyl scaffold, condensation must occur at the methyl group of 2-butanone to form Ethyl 2,4-dioxohexanoate .
-
Note: Regioisomeric purity at this stage is critical.
Step 2: Cyclization (The Regioselectivity Bottleneck)
-
Reagents: Ethyl 2,4-dioxohexanoate, Methylhydrazine.
-
Challenge: Methylhydrazine can attack either carbonyl carbon.
-
Path A (Desired): Attack at C2 (ketone) leads to the 5-ethyl-3-carboxylate isomer.
-
Path B (Undesired): Attack at C4 (ketone next to ethyl) leads to the 3-ethyl-5-carboxylate isomer.
-
-
Optimization: Solvents like ethanol with controlled acid catalysis often favor the formation of the 3-carboxylate-5-alkyl isomer due to steric and electronic factors.
Step 3: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ in THF.
-
Process: The ester group at C3 is reduced to the primary alcohol.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Step-wise synthetic pathway highlighting the critical isomer separation stage required to ensure regioisomeric purity.
Physicochemical Profiling
Understanding the physical properties is essential for handling and formulation.
| Property | Value / Description | Relevance |
| Physical State | Solid (Crystalline) or Viscous Oil | Handling and weighing accuracy. |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. | Compatible with standard organic synthesis solvents. |
| LogP (Predicted) | ~0.1 - 0.5 | Hydrophilic; good for lowering lipophilicity in drug candidates. |
| pKa | ~2.0 (Pyrazole N2) | Weakly basic; remains neutral at physiological pH. |
| H-Bond Donors | 1 (OH) | Critical for binding interactions. |
| H-Bond Acceptors | 2 (N2, O) | Interaction with kinase hinge regions. |
Medicinal Chemistry Applications
This scaffold is primarily used as a bioisostere or linker in the development of small molecule inhibitors.
Kinase Inhibition (The "Hinge Binder")
Pyrazole derivatives are privileged structures in kinase drug discovery. The nitrogen atoms in the pyrazole ring often mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
Role of C5-Ethyl: Occupies the hydrophobic gatekeeper pocket, providing selectivity over other kinases.
-
Role of C3-Methanol: Solubilizing group or handle for attaching "tail" moieties that extend into the solvent-exposed region.
Functional Derivatization
The primary alcohol is a versatile handle for late-stage functionalization:
-
Oxidation: To aldehyde (Swern/Dess-Martin) for reductive amination.
-
Halogenation: Conversion to alkyl chloride/bromide (SOCl₂/PBr₃) for Sɴ2 coupling.
-
Tosylation: Activation for displacement by amines or thiols.
Pharmacophore Diagram
Figure 2: Pharmacophore dissection of the (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold.
Handling and Safety (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled as a standard organic intermediate.
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol functionality over long periods.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235287 (Isomer Analogues). Retrieved from .
-
Fisher Scientific. Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Structural Analog Safety Data). Retrieved from .
-
ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis and properties. Retrieved from .
-
BLD Pharm. Product Analysis: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS 709674-67-9).[2][1][3] Retrieved from .
-
Chem-Impex International. Pyrazole Building Blocks in Medicinal Chemistry. Retrieved from .
Strategic Functionalization of Pyrazole Methanol Scaffolds: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies
Executive Summary
The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal and agricultural chemistry. However, the specific incorporation of a methanol moiety (hydroxymethyl group) at the N1, C3, or C5 positions profoundly alters the physicochemical and pharmacodynamic properties of the core heterocycle. As a Senior Application Scientist, I have observed that this functional group serves not merely as a solubilizing appendage, but as a critical hydrogen-bonding pharmacophore, a steric director, and a highly reactive handle for downstream diversification.
This whitepaper explores the Structure-Activity Relationship (SAR) of pyrazole methanol compounds, detailing their mechanistic roles in kinase inhibition and agrochemical design, while providing field-proven, self-validating protocols for their synthesis and biological evaluation.
Core SAR Principles of Pyrazole Methanols
The regiochemistry of the hydroxymethyl substitution dictates the molecule's behavior in biological systems and synthetic workflows:
-
N1-Methanol (Hemiaminals): Compounds such as (5-Methyl-3-phenylpyrazol-1-yl)methanol act as reactive intermediates. The labile N-CH₂-OH motif functions as a "masked" formaldehyde equivalent, making it a critical bidentate ligand precursor and an electrophile in condensation reactions 1.
-
C3/C5-Methanol: Substitution at the carbon atoms provides a stable hydrogen bond donor/acceptor pair. The methylene spacer grants rotational freedom, allowing the hydroxyl group to dynamically orient itself to optimize interactions with target protein residues 2.
Targeted Application: Dual EGFR/VEGFR-2 Kinase Inhibition
In the development of targeted oncology therapeutics, SAR studies have demonstrated that extending the pyrazole methanol terminal arm with an N-phenyl ring allows the molecule to orient deep into buried hydrophobic pockets. This extra binding site is inaccessible to standard ATP-competitive inhibitors because it lies beyond the gatekeeper residues (VEGFR-2 at Val105; EGFR at Thr790). The pyrazole methanol derivatives establish critical hydrogen bonds while occupying this hydrophobic space, leading to potent dual inhibition 3.
Table 1: Quantitative SAR Data for Pyrazole-Based Dual Kinase Inhibitors
| Compound | Structural Modification | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |
| Erlotinib (Ref) | Standard Tyrosine Kinase Inhibitor | 0.063 | N/A | N/A |
| Sorafenib (Ref) | Standard Tyrosine Kinase Inhibitor | N/A | 0.041 | N/A |
| Compound 12 | Extended pyrazole methanol terminal arm | 0.071 | 0.098 | 3.74 |
Data sourced from recent SAR evaluations of 4-methoxyphenyl pyrazole derivatives 3.
Dual EGFR/VEGFR-2 inhibition pathway by pyrazole methanol derivatives.
Synthetic Workflows and Regiochemical Control
The synthesis of C3/C5 pyrazole methanols typically begins with the cyclocondensation of 1,3-dicarbonyls and hydrazines. Traditional thermal heating often leads to degradation and poor regioselectivity. To combat this, microwave-assisted synthesis is employed.
Protocol: Microwave-Assisted Synthesis & Regioselective Validation
This protocol is designed as a self-validating system to ensure the correct regioisomer is isolated before downstream biological testing.
Step 1: Microwave Cyclocondensation
-
Action: React the substituted hydrazine with a 1,3-dicarbonyl compound in ethanol under microwave irradiation (150W, 80°C, 15 mins).
-
Causality: Microwave irradiation provides uniform, instantaneous heating, significantly reducing reaction times and minimizing the thermal degradation of sensitive intermediates that occurs during prolonged reflux 2.
Step 2: DIBAL-H Reduction
-
Action: Dissolve the purified pyrazole ester intermediate in anhydrous THF at 0°C. Add Diisobutylaluminum hydride (DIBAL-H) dropwise.
-
Causality: DIBAL-H is selected over stronger reducing agents like LiAlH₄ to prevent over-reduction or unintended ring opening of the pyrazole core.
Step 3: Emulsion-Free Quenching (Self-Validating Recovery)
-
Action: Quench the reaction strictly with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 hour until two distinct, clear phases form.
-
Causality: This is not merely a quenching step; it is a self-validating recovery mechanism. Aluminum-based reductions notoriously form gelatinous emulsions that trap polar products like pyrazole methanols. Rochelle's salt chelates the aluminum ions, forcing quantitative phase separation and ensuring accurate yield calculation.
Step 4: HMBC NMR Validation
-
Action: Perform 1H NMR and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
-
Causality: Cyclocondensation of asymmetrical 1,3-dicarbonyls yields a mixture of C3 and C5 regioisomers. 1D NMR is insufficient to distinguish them due to similar chemical shifts. HMBC provides 2-3 bond correlations between the hydroxymethyl protons and the pyrazole ring carbons, definitively validating the regiochemistry of the synthesized compound 2.
Microwave-assisted synthesis and HMBC NMR validation workflow.
Biological Evaluation Protocols
Pyrazole-methanol derivatives frequently exhibit potent antiproliferative activity by inducing G2/M cell cycle arrest 1. To accurately map this SAR, robust cell cycle analysis is required.
Protocol: Cell Cycle Analysis via Flow Cytometry
1. Treatment & Fixation: Treat target cells (e.g., HepG-2) with the pyrazole methanol compound at its IC₅₀ concentration for 24 hours. Trypsinize, wash with cold PBS, and fix in 70% cold ethanol at -20°C for ≥2 hours. Causality: Cold ethanol rapidly dehydrates the cells, permeabilizing the membrane while preserving cellular architecture. This allows the intercalating dye to enter the nucleus without lysing the cell.
2. Staining: Resuspend the fixed cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate in the dark for 30 mins at room temperature. Causality: PI binds indiscriminately to all double-stranded nucleic acids. The addition of RNase A selectively degrades RNA, ensuring the fluorescence intensity is strictly proportional to DNA content. Without this, the G1, S, and G2/M phases cannot be accurately resolved.
3. Acquisition & Self-Validation: Analyze via flow cytometry. Self-Validation: Before recording experimental data, assess the vehicle control (0.1% DMSO). Ensure the Coefficient of Variation (CV) of the G1 peak is <5%. A CV >5% indicates poor instrument alignment or incomplete RNA degradation, rendering the SAR data invalid.
Agrochemical Applications: Beyond Oncology
The utility of the pyrazole methanol scaffold extends well beyond human therapeutics. In agrochemical development, the hydroxymethyl group serves as a critical intermediate for synthesizing 1,3,4-thiadiazole-containing pyrazole oximes.
By oxidizing the pyrazole methanol to a carbaldehyde and subsequently condensing it with hydroxylamine, researchers generate novel oxime derivatives. These compounds act as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in the insect central nervous system. By blocking these channels, the pyrazole derivatives induce a state of fatal hyperexcitation, highlighting the scaffold's versatility in rational insecticide design 4.
References
- (5-Methyl-3-phenylpyrazol-1-yl)methanol | 369401-86-5 | Benchchem. Benchchem.
- (5-Butyl-1H-pyrazol-3-yl)methanol | Benchchem. Benchchem.
- Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2.
- Structure-Activity Relationship of Thiadiazole Oximes: A Comparative Guide for Novel Insecticide Development. Benchchem.
Sources
Methodological & Application
Advanced Application Note: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block in Organic and Medicinal Chemistry
Executive Summary & Molecular Profile
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9) is a highly versatile heterocyclic building block extensively utilized in both pharmaceutical drug discovery and agrochemical development [1]. The molecule features a metabolically stable pyrazole core that acts as an excellent hydrogen-bond acceptor, paired with a C3-hydroxymethyl group that serves as a flexible synthetic handle.
In advanced organic synthesis, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical intermediate. The pyrazole ring's electron-rich nature allows for selective functionalization (e.g., C4-halogenation), while the hydroxymethyl group can be oxidized to aldehydes/carboxylic acids or activated into leaving groups (tosylates/mesylates) for nucleophilic displacement. This dual-functionalization capability makes it indispensable for constructing complex macrocycles and multi-heterocycle scaffolds[2].
Retrosynthetic Strategy & Synthetic Workflow
The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol and its functionalized derivatives relies on a highly predictable and scalable pathway. The foundational pyrazole ring is typically constructed via a classical Knorr cyclocondensation between a 1,3-dicarbonyl compound and methylhydrazine. This yields an ester intermediate, which is subsequently manipulated.
Figure 1: Retrosynthetic and forward synthesis workflow for pyrazole methanol derivatives.
Causality in Reagent Selection
-
Bromination prior to reduction: Performing electrophilic aromatic substitution (bromination) on the ester rather than the alcohol prevents unwanted oxidation or side reactions at the hydroxymethyl position.
-
Lithium Borohydride (
) vs. Lithium Aluminum Hydride ( ): While is a stronger reducing agent, provides superior chemoselectivity and is significantly safer for scale-up in THF. It efficiently reduces esters to primary alcohols without cleaving sensitive carbon-halogen bonds (such as the C4-bromide) [2].
Validated Experimental Protocols
The following protocols are adapted from validated industrial patents and peer-reviewed methodologies, designed to be self-validating systems where physical or analytical cues confirm reaction success.
Protocol A: Regioselective C4-Bromination
Purpose: To install a cross-coupling handle (bromide) at the C4 position of the pyrazole core.
-
Preparation: Dissolve Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 11.5 mmol) in glacial acetic acid (1.5 mL/mmol).
-
Reagent Addition: Prepare a 1.0 M solution of
in acetic acid. Add 2.0 eq of this solution dropwise at room temperature (RT).-
Causality: Dropwise addition controls the exothermic nature of the electrophilic aromatic substitution. Acetic acid acts as both solvent and catalyst, polarizing the bromine molecule to generate the active electrophile (
).
-
-
Reaction Monitoring (Self-Validation): Stir for 18 hours. The initial reddish-brown color of bromine will dissipate as it is consumed. A persistent slight orange/brown tint indicates a slight excess of bromine, confirming complete consumption of the starting material.
-
Workup: Pour the mixture into ice water and quench with 10% aqueous sodium thiosulfate (
).-
Self-Validation: The mixture will turn colorless as thiosulfate reduces unreacted
to benign bromide ions.
-
-
Extraction: Extract with ethyl acetate, wash with brine, dry over a water-resistant filter (or
), and concentrate under reduced pressure.-
Analytical Check: LC-MS should confirm the product at
min with [2].
-
Protocol B: Chemoselective Ester Reduction
Purpose: To convert the ester to the target hydroxymethyl handle without dehalogenation.
-
Preparation: Dissolve the brominated ester from Protocol A (1.0 eq) in anhydrous THF (15 mL/g of substrate) under an inert atmosphere.
-
Reduction: Add Lithium borohydride (
, 1.2 to 1.5 eq) portionwise at RT.-
Causality: Portionwise addition safely manages the evolution of hydrogen gas caused by trace moisture.
-
-
Heating: Stir for 20 hours at RT, then elevate the temperature to 60 °C for 22 hours to drive the reaction to completion.
-
Quenching & Workup (Self-Validation): Cool to RT and carefully dilute with saturated aqueous ammonium chloride (
).-
Self-Validation: Effervescence will occur as unreacted hydride is neutralized. The cessation of bubbling indicates a safe, fully quenched system.
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol [2].
Applications in Medicinal and Agricultural Chemistry
The structural modularity of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol has led to its incorporation into highly potent biological agents across different disciplines.
Figure 2: Divergent biological applications of the pyrazole methanol scaffold.
Oncology: MCL-1 Inhibitors (Macrocyclic Indole Derivatives)
In cancer pathology, the upregulation of MCL-1 (an anti-apoptotic BCL-2 family protein) is a primary mechanism for tumor survival and therapeutic resistance. Researchers at Bayer AG utilized the brominated derivative of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol to synthesize macrocyclic indole derivatives. By converting the hydroxymethyl group to a leaving group, they successfully alkylated an indole nitrogen. Subsequent Suzuki couplings at the C4-bromide position closed the macrocycle. These compounds tightly bind to the BH-3 domain of MCL-1, blocking its interaction with pro-apoptotic proteins (BAK/BAX) and restoring the intrinsic apoptotic pathway in malignant cells [2].
Agrochemicals: Antifungal and Antibacterial Agents
In agricultural chemistry, the pyrazole core was integrated with a 1,3,4-oxadiazole sulfone moiety to combat phytopathogenic fungi and bacteria. Su et al. demonstrated that derivatives containing the 2-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylsulfonyl)-1,3,4-oxadiazole structure exhibited potent broad-spectrum activity. Specifically, these compounds showed exceptional in vivo control against rice bacterial leaf blight (Xanthomonas oryzae), outperforming commercial standards like bismerthiazol and thiodiazole-copper [3].
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the key transformations of the (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold, enabling rapid protocol adoption.
| Transformation | Starting Material | Reagents & Equivalents | Solvent / Temp | Time | Typical Yield / Outcome |
| C4-Bromination | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | Acetic Acid / RT | 18 h | Quantitative (crude used directly) [2] | |
| Ester Reduction | Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | THF / RT | 42 h | High purity via LC-MS [2] | |
| Thioetherification | 2-mercapto-1,3,4-oxadiazole intermediate | Dimethyl sulfate or Alkyl Halide (RX) | Ethanol / Reflux | 4-6 h | 38% - 79% (post-crystallization) [3] |
| Sulfone Oxidation | Pyrazole-oxadiazole thioether | Acetic Acid / RT | 2-4 h | High purity sulfone derivatives [3] |
References
- Thede, K., Mengel, A., Christ, C., Kuhnke, J., Johannes, S. A. L., & Buchgraber, P. (2024). Substituted macrocyclic indole derivatives (U.S. Patent No. 11,891,404 B2). U.S.
-
Su, S., Zhou, X., Zhou, Y., Liao, G., Shi, L., Yang, X., Zhang, X., & Jin, L. (2014). Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. World Journal of Organic Chemistry, 2(1), 18-27.[Link]
Application Note: Modular Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Inhibition[1][2]
The pyrazole ring is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure and capacity to function as both a hydrogen bond donor (NH) and acceptor (N:) allow it to form critical interactions with the "hinge region" of the kinase ATP-binding pocket.
Prominent examples include Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Tozasertib (Aurora kinase inhibitor).
The Synthetic Challenge: Regioselectivity
The primary failure mode in pyrazole synthesis is regioselectivity . The classical Knorr synthesis (condensing hydrazines with 1,3-dicarbonyls) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and possess vastly different biological activities.
This Application Note details a modular, regiocontrolled protocol designed to avoid isomeric mixtures. We utilize an enaminone-based approach for ring construction, followed by Chan-Lam oxidative coupling for N-arylation, ensuring high purity and structural integrity.
Retrosynthetic Strategy & Logic
To maintain structural flexibility for Structure-Activity Relationship (SAR) studies, we employ a convergent strategy. The inhibitor is disconnected into three modules: the Hinge Binder (Pyrazole core), the Selectivity Filter (Aryl/Heteroaryl group), and the Solubilizing Tail .
Diagram 1: Retrosynthetic Analysis of a Pyrazole Kinase Inhibitor
Caption: Retrosynthetic logic prioritizing late-stage N-arylation to allow diverse library generation.
Core Protocol 1: Regioselective De Novo Synthesis
Objective: Synthesize a 4-substituted-1H-pyrazole core with perfect regiocontrol. Method: Cyclocondensation of an Enaminone with Hydrazine.
Scientific Rationale
Direct condensation of unsymmetrical 1,3-diketones with hydrazines is governed by subtle steric/electronic factors, often leading to mixtures. By converting a ketone into an enaminone (using DMF-DMA), we create a polarized system where the hydrazine nitrogen attacks the
Reagents & Equipment[1][3][4][5]
-
Substrate: Acetophenone derivative or Heteroaryl ketone (10 mmol)
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA) -
Reagent: Hydrazine hydrate (NH
NH H O) -
Solvent: Ethanol (EtOH), anhydrous
-
Equipment: Microwave reactor (optional) or Reflux condenser
Step-by-Step Methodology
-
Enaminone Formation:
-
Dissolve the ketone (1.0 equiv) in DMF-DMA (5.0 equiv). No additional solvent is typically required.
-
Heat to 100°C for 4–12 hours under N
. -
Checkpoint: Monitor by TLC/LC-MS.[1] The enaminone is usually a yellow/orange solid.
-
Workup: Evaporate excess DMF-DMA under reduced pressure. The residue is often pure enough for the next step. If not, recrystallize from hexanes/EtOAc.
-
-
Cyclization:
-
Dissolve the crude enaminone in EtOH (0.5 M concentration).
-
Add Hydrazine hydrate (1.2 equiv) dropwise at 0°C (exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 1 hour. Then heat to reflux for 2 hours to ensure dehydration.
-
Workup: Cool to RT. Pour into ice water. The pyrazole product typically precipitates. Filter, wash with cold water, and dry under vacuum.
-
Core Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam)
Objective: Install the aryl group on the pyrazole nitrogen (N1) under mild conditions. Method: Oxidative coupling using Aryl Boronic Acids.[2][3]
Scientific Rationale
Standard S
The Chan-Lam coupling uses Cu(II) and operates in air (O
Reagents & Equipment[1][3][4][5]
-
Substrate: Pyrazole core (from Protocol 1)
-
Coupling Partner: Aryl Boronic Acid (1.5–2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)
] (0.1–1.0 equiv; often stoichiometric for faster rates) -
Base: Pyridine (2.0 equiv) or Et
N -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Atmosphere: Open air or O
balloon (preferred)
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a stir bar, add the Pyrazole (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)
(1.0 mmol). -
Note on Catalyst Loading: While catalytic (10-20 mol%) protocols exist, stoichiometric copper is recommended for library synthesis to ensure completion within 4–6 hours.
-
-
Initiation:
-
Add DCM (5 mL) and Pyridine (2.0 mmol).
-
Stir vigorously open to the air. If the reaction is sluggish, attach an O
balloon.
-
-
Monitoring & Workup:
-
Monitor by LC-MS.[1] The intermediate copper complex may be visible; look for the disappearance of the pyrazole mass.
-
Quench: Dilute with EtOAc, wash with saturated aqueous NH
Cl (to sequester Cu), followed by brine. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Diagram 2: Chan-Lam Coupling Workflow
Caption: Oxidative cross-coupling workflow for N-arylation under aerobic conditions.
Data Summary & Troubleshooting
Reaction Conditions Comparison Table
| Parameter | Knorr Synthesis (Classic) | Enaminone Route (Recommended) |
| Regioselectivity | Poor (Mixtures of 1,3 and 1,5) | Excellent (>95:5) |
| Conditions | Acidic/Basic reflux | Neutral/Mild |
| Purification | Difficult Chromatography | Precipitation/Filtration |
| Scope | Limited by steric clash | Tolerates bulky aryls |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Enaminone formation stalls | Moisture in solvent or old DMF-DMA | Use fresh DMF-DMA; add molecular sieves; increase temp to 110°C. |
| Chan-Lam yield is low | "Wet" boronic acid (boroxine formation) | Add 4Å molecular sieves to the reaction; slow addition of boronic acid. |
| N-Arylation regioselectivity | Steric hindrance on pyrazole C3/C5 | If C3 and C5 are different, Chan-Lam favors the less sterically hindered Nitrogen. |
| Copper removal issues | Residual Cu in product (blue tint) | Wash organic layer with 10% ethylenediamine or aqueous NH |
References
-
Regioselective Synthesis of Pyrazoles via Enaminones Review of enaminone chemistry and its application in heterocycle synthesis. Source:
-
Chan-Lam Coupling: Mechanism and Application Comprehensive guide to copper-catalyzed C-N bond formation. Source:
-
Synthesis of N-Aryl-C-nitroazoles via Chan-Lam Specific protocol for arylation of electron-deficient pyrazoles. Source:
-
Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors General workflow for Suzuki-Miyaura coupling on pyrazole cores. Source:
Sources
Application Note: Analytical Strategies for Pyrazole Compounds
Topic: Analytical Methods for Pyrazole Compound Analysis Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Development Scientists
Overcoming the Challenges of Tautomerism, Regioisomerism, and Polarity in Drug Discovery
Abstract
Pyrazole derivatives constitute the core scaffold of numerous blockbuster drugs (e.g., Celecoxib, Sildenafil, Rimonabant) and agrochemicals. However, their analysis presents unique challenges: annular tautomerism in
The Core Challenge: Tautomerism & Regioisomerism
The Tautomeric Equilibrium (Expert Insight)
The most frequent analytical pitfall in pyrazole analysis is the misinterpretation of NMR signals due to annular tautomerism. In
-
The Phenomenon: In non-polar solvents (e.g.,
), this exchange is often intermediate on the NMR timescale, leading to broadened peaks or coalesced signals that obscure coupling constants. -
The Solution: Using a hydrogen-bond accepting solvent like DMSO-
slows the proton exchange rate via intermolecular hydrogen bonding, often resolving distinct tautomers or sharpening the averaged signals.
Regioisomerism in Synthesis
Alkylation of the pyrazole ring often yields a mixture of isomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted). These isomers have identical mass (
Structural Elucidation: NMR Protocols
Protocol A: Distinguishing Tautomers via Variable Temperature (VT) NMR
Objective: To resolve broad signals caused by rapid proton exchange and confirm the presence of tautomers versus impurities.[1]
Materials:
-
High-field NMR Spectrometer (400 MHz minimum, 600 MHz recommended).
-
Solvents:
(for fast exchange), or (for slow exchange).
Workflow:
-
Standard Acquisition (298 K): Acquire
NMR in .-
Success Criteria: Sharp peaks with visible coupling (
Hz). If peaks are broad, proceed to step 2.
-
-
Low-Temperature Acquisition (233 K - 273 K):
-
Coalescence Experiment (High Temp):
-
Heat to 323 K or 343 K.
-
Result: Peaks coalesce into a single sharp set (average environment).
-
Validation: If peaks sharpen at high and low temperatures but are broad at room temp, the issue is dynamic tautomerism, not sample impurity.
-
Chromatographic Separation: HPLC & UHPLC
Mobile Phase pH Strategy
Pyrazoles are weak bases (
-
Low pH (pH < 2.5): Pyrazole is protonated (
). Retention on C18 is reduced due to charge, but peak shape is often better due to suppression of silanol interactions. -
Neutral/High pH: Pyrazole is neutral. Retention increases on C18.
-
Recommendation: Use 0.1% Formic Acid (pH ~2.7) for general screening. For polar pyrazoles that elute in the void volume, switch to HILIC or High pH RP (using hybrid columns stable to pH 10, like Waters XBridge).
Protocol B: Separation of N-Alkylated Regioisomers
Objective: Separate 1,3-dimethylpyrazole from 1,5-dimethylpyrazole isomers.
Instrumentation: UHPLC with PDA or MS detection. Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
Step-by-Step Method:
-
Mobile Phase Preparation:
-
A: Water + 0.1% Formic Acid (buffer).[2]
-
B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient Profile:
-
Initial: 5% B (Hold 1 min to trap polar isomers).
-
Ramp: 5% to 60% B over 8 minutes.
-
Wash: 95% B for 2 mins.[2]
-
-
Detection:
-
UV at 254 nm (aromatic ring) and 220 nm (end absorption).
-
Note: 1,5-isomers typically elute after 1,3-isomers on C18 due to steric hindrance shielding the nitrogen, slightly increasing lipophilicity (check specific derivatives as this rule varies with substituents).
-
Mass Spectrometry & Derivatization
GC-MS Analysis (The Derivatization Necessity)
Polar pyrazoles (containing
Protocol C: Silylation for GC-MS
-
Sample: 1 mg dry pyrazole.
-
Reagent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Add 100 µL anhydrous Pyridine or Ethyl Acetate.
-
Reaction: Incubate at 70°C for 30 minutes.
-
Injection: Inject 1 µL into GC (Split 1:50).
LC-MS Fragmentation Patterns
-
Ionization: ESI+ (M+H).
-
Diagnostic Fragments:
-
Loss of HCN (
27) is characteristic of the pyrazole ring cleavage. -
Loss of
( 28) can occur but is less common than HCN loss. -
Example: A parent ion of
150 often shows a daughter at 123 (M - HCN).
-
Visualized Workflows (Graphviz)
Diagram 1: Analytical Decision Matrix for Pyrazoles
This workflow guides the selection of the correct analytical technique based on sample properties.
Caption: Decision tree for selecting analytical methods based on pyrazole substitution and stability.
Diagram 2: Tautomerism Mechanism & Detection
Visualizing why NMR signals broaden and how to stabilize them.
Caption: Impact of solvent and proton transfer kinetics on NMR signal resolution.
Quantitative Data Summary
| Parameter | HPLC (Reverse Phase) | GC-MS | NMR ( |
| Primary Utility | Purity, Regioisomer Separation | Volatile Impurities, Mass ID | Structural Confirmation, Tautomer Ratio |
| Sample Req | Soluble in Water/MeCN/MeOH | Volatile or Derivatized | ~5-10 mg dissolved |
| Key Limitation | Co-elution of isomers | Requires derivatization for N-H | Time-averaged signals (broadening) |
| Optimization | pH control (Formic Acid vs TFA) | Silylation (BSTFA) | Solvent (DMSO vs |
| Detection Limit | Low ppm (UV/MS) | ppb (SIM mode) | ~1-5% impurity level |
References
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol as a Critical Pharmacophore in Next-Generation MCL-1 Inhibitors
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Scientific Rationale
The development of targeted anticancer agents frequently relies on the precise spatial arrangement of functional groups to disrupt protein-protein interactions (PPIs). One of the most challenging, yet highly validated, targets in oncology is Myeloid Cell Leukemia 1 (MCL-1) , an anti-apoptotic member of the BCL-2 protein family [1]. MCL-1 is frequently amplified in human cancers, where it sequesters pro-apoptotic proteins (such as BAK and BAX), thereby conferring resistance to standard chemotherapies [2].
Recent breakthroughs in macrocyclic chemistry have led to the discovery of BRD-810 , a highly potent and selective MCL-1 inhibitor [1]. A critical structural feature of this class of macrocyclic indole derivatives is the incorporation of the (5-ethyl-1-methyl-1H-pyrazol-3-yl)methyl moiety. Derived from the building block (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9), this pyrazole pharmacophore is essential for anchoring the inhibitor deep within the hydrophobic BH3-binding groove of MCL-1 [2].
The Clinical Conundrum: Efficacy vs. Cardiotoxicity
Historically, long-term inhibition of MCL-1 has been associated with severe cardiotoxicity, as healthy cardiomyocytes rely on MCL-1 for survival. The design principle behind BRD-810 leverages a unique pharmacokinetic strategy: rapid systemic clearance [1]. By utilizing the (5-ethyl-1-methyl-1H-pyrazol-3-yl) scaffold within a macrocycle, researchers achieved a compound that induces rapid, irreversible apoptosis in cancer cells within a 4-hour window, but is cleared from the plasma fast enough to spare cardiac tissue[3].
Mechanism of action: BRD-810 disrupts the MCL-1/BAK complex to trigger apoptosis.
Synthetic Integration of the Pyrazole Pharmacophore
The synthesis of the macrocyclic core requires the highly chemoselective preparation of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol. The precursor, an ethyl pyrazole-3-carboxylate derivative (often halogenated at the 4-position to enable subsequent cross-coupling), must be reduced without cleaving the sensitive carbon-halogen bond or over-reducing the pyrazole ring [2].
Once synthesized, the primary hydroxyl group of the methanol derivative serves as a versatile synthetic handle. It is typically activated (via mesylation or tosylation) to facilitate an S_N2 displacement by the indole core, forming the critical linkage that will eventually be cyclized into the final macrocyclic drug[2].
Synthetic pipeline for incorporating the pyrazole pharmacophore into BRD-810.
Experimental Protocols
Protocol A: Chemoselective Reduction to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Purpose: To reduce the ester precursor to the primary alcohol while preserving the aryl bromide required for downstream macrocyclization. Causality: Lithium borohydride (LiBH₄) is explicitly chosen over Lithium aluminum hydride (LiAlH₄). LiAlH₄ is overly aggressive and risks hydrodehalogenation of the 4-bromo substituent. LiBH₄ provides the exact thermodynamic balance needed to reduce the ester chemoselectively [2].
Step-by-Step Procedure:
-
Preparation: In an oven-dried, argon-purged flask, dissolve Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (2.97 g, ~11.4 mmol) in anhydrous Tetrahydrofuran (THF) (45 mL).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add Lithium borohydride (310 mg, 14.2 mmol, ~1.25 eq) portion-wise to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (rt) for 20 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Quenching (Self-Validation Step): Cool the flask back to 0 °C. Slowly add water (10 mL) dropwise, followed by saturated aqueous NH₄Cl (20 mL). Rationale: This safely decomposes unreacted LiBH₄ and breaks down the borate complex, preventing emulsion formation during extraction.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a solid/oil.
Protocol B: Activation and Indole Alkylation
Purpose: To attach the pyrazole pharmacophore to the macrocyclic indole scaffold. Causality: The primary alcohol is a poor leaving group. Converting it to a mesylate allows for a highly efficient S_N2 displacement by the nucleophilic nitrogen/oxygen of the indole precursor under mild basic conditions, preventing unwanted side reactions on the indole core.
Step-by-Step Procedure:
-
Activation: Dissolve (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA) (3.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1 hour, wash with water, dry, and concentrate to yield the mesylate intermediate. Use immediately to prevent degradation.
-
Alkylation: Dissolve the indole core precursor (1.0 eq) in anhydrous DMF. Add Potassium carbonate (K₂CO₃) (2.5 eq) and stir for 15 minutes to deprotonate the nucleophile.
-
Coupling: Add the freshly prepared pyrazole mesylate (1.1 eq) in DMF dropwise. Heat the mixture to 60 °C for 4–6 hours.
-
Workup: Cool to rt, dilute with EtOAc, and wash extensively with LiCl (5% aqueous) to remove DMF. Purify via flash chromatography to isolate the alkylated intermediate.
Protocol C: Cellular Target Engagement (MCL-1/BAK Disruption ELISA)
Purpose: To validate that the synthesized macrocycle successfully penetrates cancer cells and disrupts the MCL-1/BAK interaction. Causality: Biochemical (cell-free) assays often fail to predict in vivo efficacy due to cell permeability issues. This ELISA directly quantifies the disruption of the native PPI within the complex intracellular environment [1].
Step-by-Step Procedure:
-
Cell Treatment: Plate MCL-1 dependent cancer cells (e.g., HMC1-8 or AML cell lines) at
cells/well. Treat with varying concentrations of the synthesized inhibitor (e.g., BRD-810) for 4 hours. -
Lysis: Wash cells with cold PBS. Lyse using non-denaturing CHAPS lysis buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease inhibitors. Rationale: CHAPS preserves the native MCL-1/BAK protein complex; harsher detergents like SDS would artificially disrupt it.
-
Capture: Transfer lysates to a 96-well plate pre-coated with an anti-MCL-1 capture antibody. Incubate overnight at 4 °C.
-
Detection: Wash the plate 3x with PBST. Add an anti-BAK primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm. A decrease in signal correlates directly with the inhibitor's ability to displace BAK from MCL-1.
Quantitative Data Presentation
The incorporation of the (5-ethyl-1-methyl-1H-pyrazol-3-yl) moiety into the macrocyclic core (yielding BRD-810) results in a highly optimized biological profile. The table below summarizes the critical performance metrics of BRD-810, demonstrating the successful balance of potency and safety [1][3].
| Assay / Parameter | Metric | Value for BRD-810 | Biological Significance |
| Biochemical Binding | MCL-1 IC₅₀ | < 1 nM | Extremely high affinity for the BH3 groove. |
| Cellular Efficacy | Apoptosis Onset | < 4 hours | Rapid induction of irreversible cancer cell death. |
| Cardiotoxicity Screen | hiPSC-CM Viability (4h) | ~100% | Spares healthy cardiomyocytes due to short exposure. |
| Pharmacokinetics | Plasma Half-life ( | < 2 hours | Rapid systemic clearance prevents AUC-driven toxicity. |
| In Vivo Efficacy | Tumor Regression | Robust | High efficacy in solid/hematological xenograft models without weight loss. |
References
-
Rauh, U., Wei, G., et al. "BRD-810 is a highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in solid and hematological tumor models." Nature Cancer, 2024. Available at:[Link]
- Thede, K., Mengel, A., et al. "Substituted macrocyclic indole derivatives." United States Patent US11891404B2, 2024.
-
Broad Institute Communications. "New drug triggers rapid cell death in cancer models." Broad Institute News, 2024. Available at:[Link]
Mechanistic Rationale: Interfacial Adsorption & Coordination Bonding
Title: Application Note: Pyrazole Derivatives as Advanced Corrosion Inhibitors
Executive Summary Metal corrosion in acidic and aqueous industrial environments represents a critical, multi-billion-dollar challenge, driving the transition from toxic, traditional inhibitors to eco-friendly, high-performance alternatives. Pyrazole and its derivatives—five-membered nitrogen-containing heterocycles—have emerged as highly effective corrosion inhibitors[1]. Their efficacy is rooted in their robust coordination capabilities, tautomeric flexibility, and non-innocent ligand properties, allowing them to achieve inhibition efficiencies exceeding 98% on various metallic substrates[1]. This application note details the mechanistic rationale, computational screening, and standardized experimental protocols for evaluating pyrazole-based corrosion inhibitors.
The superior performance of pyrazole derivatives stems from their unique molecular architecture. The pyrazole ring (C₃H₄N₂) features two vicinal nitrogen atoms and a delocalized π-electron system, making it highly electron-rich[1].
-
Physisorption : In acidic media (e.g., 1M HCl or 1M H₂SO₄), the pyrazole ring undergoes protonation. The metal surface, typically positively charged in acidic solutions, pre-adsorbs aggressive anions (like Cl⁻ or SO₄²⁻). The protonated pyrazole molecules then electrostatically interact with these pre-adsorbed anions, forming a protective physisorbed layer[1].
-
Chemisorption : The non-innocent ligand property of pyrazoles allows them to donate unshared electron pairs from nitrogen atoms directly into the vacant d-orbitals of transition metals (e.g., Fe in mild steel or Cu in copper alloys)[1]. Furthermore, they can accept electrons from the metal into their anti-bonding π* orbitals (retro-donation), creating highly stable coordinate covalent bonds[1].
Mechanistic pathways of pyrazole derivative adsorption on metal surfaces.
Molecular Design & Computational Screening
Before empirical testing, Density Functional Theory (DFT) and Monte Carlo simulations are utilized to predict inhibitor efficacy, saving significant laboratory resources[2].
-
DFT Analysis : Key quantum chemical parameters—such as the energy of the highest occupied molecular orbital (
), lowest unoccupied molecular orbital ( ), energy gap ( ), and molecular softness—are calculated[2]. For instance, exhibits a lower energy gap and increased softness compared to its keto counterpart (MPO), correlating directly with its superior adsorption potential and 96.47% electrochemical inhibition efficiency[2]. -
Monte Carlo Simulations : These simulations model the interaction of the inhibitor with specific metal crystal facets (e.g., Fe(110)) in simulated solvent environments, providing binding energies that confirm the thermodynamic stability of the protective film[3].
Standardized workflow for evaluating pyrazole-based corrosion inhibitors.
Experimental Protocols for Efficacy Validation
To ensure self-validating and reproducible results, a multi-tiered experimental approach is required. The following protocols detail the standard procedures for evaluating pyrazole derivatives on mild steel in acidic media.
Protocol 1: Gravimetric (Weight Loss) Analysis Causality: Weight loss provides a direct, macroscopic measurement of the corrosion rate over extended periods, serving as the baseline ground truth to validate subsequent electrochemical data.
-
Preparation : Abrade mild steel coupons (e.g., 2 cm × 2 cm × 0.1 cm) using SiC paper (grades 400 to 1200) to ensure a uniform surface roughness. Wash with double-distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing : Record the initial weight (
) of each coupon using an analytical balance (precision ±0.1 mg). -
Immersion : Suspend the coupons in 100 mL of the test solution (e.g., 1M HCl or 1M H₂SO₄) containing varying concentrations of the pyrazole inhibitor (e.g., 0.1 to 1.0 mg/L)[2]. Maintain a blank control (acid only).
-
Incubation : Maintain the temperature at 303 K (or desired test temperatures to calculate thermodynamic parameters) for 24 hours.
-
Final Weighing : Remove the coupons, scrub with a bristle brush under running water to remove corrosion products, rinse with ethanol, dry, and record the final weight (
). -
Calculation : Calculate the corrosion rate (
) and Inhibition Efficiency ( ).
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that quantifies the polarization resistance (
-
Cell Setup : Utilize a standard three-electrode cell: Mild steel as the working electrode (WE, 1 cm² exposed area), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.
-
Steady-State Validation : Immerse the WE in the test solution for 30–60 minutes to establish a stable Open Circuit Potential (OCP). Self-validation step: Do not proceed until the OCP drift is less than ±2 mV/min.
-
Measurement : Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak around the OCP. Sweep the frequency from 100 kHz down to 10 mHz.
-
Data Fitting : Fit the resulting Nyquist and Bode plots using an appropriate equivalent electrical circuit (e.g.,
). An increase in and a decrease in (due to the displacement of water molecules by the bulkier pyrazole molecules) confirms film formation.
Protocol 3: Potentiodynamic Polarization (PDP) Causality: PDP identifies whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).
-
Preparation : Following the EIS measurement on the same stabilized WE, initiate the potentiodynamic sweep.
-
Sweep Parameters : Scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s.
-
Tafel Extrapolation : Extrapolate the linear anodic and cathodic Tafel regions to determine the corrosion current density (
) and corrosion potential ( ). -
Classification : If the shift in
(inhibited vs. blank) is > 85 mV, it is classified as an anodic or cathodic inhibitor. If the shift is < 85 mV, it is a mixed-type inhibitor[3].
Quantitative Benchmarks & Data Presentation
The following table synthesizes the performance metrics of recently developed pyrazole derivatives. Notably, structural modifications—such as the amine group in MPA versus the keto group in MPO—significantly impact the inhibition efficiency[2]. Furthermore, water-soluble pyrazoles like (1H-pyrazol-1-yl)methanol demonstrate extraordinary efficacy in specialized environments, such as copper protection in halogen-treated aqueous systems[4].
| Inhibitor Compound | Medium / Substrate | Optimal Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Source |
| MPA (3-methyl-1H-pyrazol-5-amine) | 1M H₂SO₄ / Mild Steel | 0.8 mg/L | 96.47% (EIS) | Freundlich | |
| MPO (3-methyl-1H-pyrazol-5-(4H)-one) | 1M H₂SO₄ / Mild Steel | 0.8 mg/L | 85.55% (EIS) | Freundlich | |
| N-PMBSA (Pyrazole-sulfonamide deriv.) | 1.0M HCl / Mild Steel | Optimum | 94.58% (PDP) | Langmuir | |
| N-PBA (Pyrazole-benzamide deriv.) | 1.0M HCl / Mild Steel | Optimum | 92.37% (PDP) | Langmuir | |
| (1H-pyrazol-1-yl)methanol | Aqueous / Copper | N/A | Excellent (0.0057 mpy) | N/A |
Note: MPA's superior performance over MPO is attributed to its lower band gap energy (5.28 eV), facilitating stronger chemisorption with the metal substrate[2].
References
-
Aslam, M., Rani, A., Prajapat, A., et al. (2025). "A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption." Coordination Chemistry Reviews, 538, 216714.[Link]
-
Kaur, N., Kaur, M., Sohal, H. S., et al. (2025). "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies." ACS Omega, 10(14), 14343-14361.[Link]
-
Roua, A., Aourabi, S., et al. (2025). "Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl." Journal of Dispersion Science and Technology.[Link]
- Ecolab USA Inc. (2016). "Water-soluble pyrazole derivatives as corrosion inhibitors.
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2016191677A1 - Water-soluble pyrazole derivatives as corrosion inhibitors - Google Patents [patents.google.com]
Application Note: A Practical Guide to the Development of Antimicrobial Agents from Pyrazole Methanol Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance (AMR) is a preeminent global health crisis, threatening to undermine modern medicine. The relentless evolution of pathogens necessitates a continuous pipeline of novel antimicrobial agents with diverse mechanisms of action.[1] Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, forming the core structure of a vast number of therapeutic agents.[1][2] Among these, the pyrazole ring is considered a "privileged scaffold" due to its versatile chemical reactivity and its presence in numerous approved drugs.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific, promising subclass: pyrazole methanol scaffolds, which are being explored for their potential to yield next-generation antimicrobial drugs.
This document serves as a practical, in-depth guide for researchers. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing validated, step-by-step protocols for synthesis, antimicrobial evaluation, and preliminary mechanism of action studies.
Section 1: Synthesis and Characterization of Pyrazole Methanol Scaffolds
Principle of Synthesis
The synthesis of pyrazole scaffolds can be achieved through various methods, with one of the most common being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] This approach is favored due to the ready availability of starting materials, operational simplicity, and typically good yields. The subsequent introduction of the methanol moiety can be accomplished via reduction of a corresponding aldehyde or ketone. For this guide, we will outline a reliable, multi-step synthesis that is broadly applicable for generating a library of diverse pyrazole methanol analogs for screening.
Detailed Protocol: Synthesis of (4-chlorophenyl)(1,3-diphenyl-1H-pyrazol-4-yl)methanol
This protocol describes a representative synthesis. Researchers can readily adapt this procedure by substituting different hydrazines, diketones, and aldehydes to generate a chemical library for structure-activity relationship (SAR) studies.
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier-Haack Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool phosphorus oxychloride (POCl₃, 1.2 eq) in an ice bath. Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetaldehyde Phenylhydrazone: Dissolve acetaldehyde phenylhydrazone (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Cyclization: After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from ethanol.
Step 2: Grignard Reaction to form (4-chlorophenyl)(1,3-diphenyl-1H-pyrazol-4-yl)methanol
-
Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Addition of Aldehyde: Once the magnesium is consumed, cool the Grignard reagent to 0°C. Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the Grignard solution.
-
Quenching and Work-up: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final pyrazole methanol compound.
Compound Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the methanol).
Diagram: Synthesis and Characterization Workflow
Caption: Workflow for synthesis and characterization of pyrazole methanol scaffolds.
Section 2: In Vitro Antimicrobial Susceptibility Testing
Principle
The first step in evaluating any new chemical entity for antimicrobial properties is to determine its potency in vitro. The gold standard for this is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be established to differentiate between static (growth-inhibiting) and cidal (killing) activity.[1]
Detailed Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6]
Materials:
-
96-well sterile microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[8]
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Synthesized pyrazole methanol compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive control antibiotics (e.g., Chloramphenicol, Clotrimazole).[3]
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of your test compound (e.g., at 256 µg/mL) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on, discarding 100 µL from the last well. This creates a concentration gradient.
-
Repeat for each test compound and control antibiotic.
-
-
Inoculation:
-
Add 10 µL of the final diluted inoculum (prepared in step 1) to each well, except for the sterility control well (broth only).
-
Include a growth control well (broth + inoculum, no drug).
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration well where no visible turbidity (growth) is observed.[7]
-
Protocol: MBC/MFC Determination
-
From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and from the growth control well, plate 10-100 µL onto a fresh, drug-free agar plate.
-
Incubate the agar plates overnight at 35-37°C.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation: Hypothetical MIC Data
The results of a screening campaign are best summarized in a table to facilitate comparison and identify trends.
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PM-01 | H | H | 64 | >128 | 128 |
| PM-02 | 4-Cl | H | 8 | 64 | 32 |
| PM-03 | 4-NO₂ | H | 4 | 32 | 16 |
| PM-04 | 4-Cl | 4-F | 4 | 32 | 16 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | N/A |
| Fluconazole | - | - | N/A | N/A | 2 |
Section 3: Structure-Activity Relationship (SAR) Analysis
Principle
SAR is a foundational concept in medicinal chemistry that explores how the chemical structure of a molecule influences its biological activity.[10] By systematically modifying different parts of the pyrazole methanol scaffold and observing the impact on antimicrobial potency (MIC values), researchers can develop a predictive model to guide the design of more potent and selective compounds.[11][12] Key points for modification on this scaffold include the substituents on the N1-phenyl ring, the C3-phenyl ring, and the phenyl ring attached to the methanol group.
Logical Framework for SAR Development:
-
Identify Key Positions: Determine the synthetically accessible positions on the scaffold for modification.
-
Vary Substituents: Create a small library of analogs by varying the electronic properties (electron-donating vs. electron-withdrawing groups like -OCH₃, -Cl, -NO₂) and steric properties (small vs. bulky groups) at these positions.[12][13]
-
Test and Analyze: Screen all analogs for their MIC values against a panel of relevant microbes.
-
Iterate: Analyze the data to identify trends. For example, does adding a halogen at the 4-position of a phenyl ring consistently improve activity? Use these insights to design the next generation of compounds.[13]
Diagram: SAR-Driven Lead Optimization Cycle
Caption: Iterative cycle of Structure-Activity Relationship (SAR) for lead optimization.
Section 4: Investigating the Mechanism of Action (MoA)
Principle
Identifying a compound's MoA is critical for its development as a therapeutic agent. It helps predict potential resistance mechanisms, toxicity, and spectrum of activity. For antimicrobials, common mechanisms include inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with nucleic acid synthesis (e.g., DNA gyrase inhibition).[14][15] A simple yet effective initial assay is to assess cell membrane integrity, as many antimicrobial agents exert their effects by disrupting this critical barrier.[14]
Detailed Protocol: Cell Membrane Integrity Assay using Propidium Iodide (PI)
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[16] If the cell membrane is compromised, PI enters the cell, binds to DNA, and exhibits a strong red fluorescence, which can be quantified.[17]
Materials:
-
Bacterial suspension (mid-log phase), washed and resuspended in a buffer like PBS or 5 mM HEPES.[17]
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).[16]
-
Test compound and controls (e.g., a known membrane-disrupting peptide like melittin, and a negative control like DMSO).
-
Fluorometer or flow cytometer with appropriate filters (Excitation: ~535 nm, Emission: ~617 nm).[17][18]
Procedure:
-
Prepare Cell Suspension: Grow bacteria to mid-log phase. Centrifuge the cells, wash twice with sterile PBS to remove culture medium, and resuspend in PBS to an OD₆₀₀ of ~0.2.[18]
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.
-
Add Compounds: Add the pyrazole methanol compounds at various concentrations (e.g., 1x MIC, 4x MIC). Include positive and negative controls.
-
Add PI: Add PI to each well to a final concentration of ~1-2 µM (this may require optimization).[16]
-
Incubation: Incubate the plate at room temperature for 5-15 minutes in the dark.[16][18]
-
Measure Fluorescence: Measure the fluorescence intensity using a plate reader or analyze the cell population using a flow cytometer. A significant increase in red fluorescence compared to the untreated control indicates membrane damage.
Diagram: Hypothetical MoA - Bacterial Membrane Disruption
Sources
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. probiologists.com [probiologists.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin−Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
Troubleshooting & Optimization
Welcome to the Pyrazole Synthesis Troubleshooting Hub
Technical Support Center: Pyrazole Synthesis & Functionalization Current Status: Online | Specialist: Senior Application Scientist Ticket ID: PYR-SYN-001
You have reached the Tier-3 Technical Support guide for pyrazole chemistry. This resource is not a textbook; it is a dynamic troubleshooting system designed to resolve specific failure modes in the synthesis of 1,2-diazoles.
We address the three "Great Filters" of pyrazole synthesis: Regioselectivity (getting the right isomer), Cyclization Failure (stuck intermediates), and N-Functionalization Ambiguity (N1 vs. N2 selectivity).
Module 1: The Regioselectivity Crisis (Knorr Synthesis)
User Query: "I am reacting a 1,3-diketone with a substituted hydrazine. I see two spots on TLC with identical mass (LCMS). How do I force the reaction toward a single regioisomer?"
Technical Diagnosis
You are encountering the classic Knorr selectivity problem. The reaction outcome is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[1]
-
The Mechanism: The most nucleophilic nitrogen (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl.
-
The Conflict: Steric hindrance often opposes electronic preference. If the "more electrophilic" carbonyl is also the "more hindered" one, you will get a mixture.
Troubleshooting Protocol: The Solvent Switch
Before redesigning your scaffold, alter the solvent system. Fluorinated alcohols are field-proven to enhance regioselectivity via specific hydrogen-bond activation of the carbonyls.
Table 1: Solvent Effects on Regioselectivity
| Solvent System | Mechanism of Action | Recommended For |
| Ethanol (Reflux) | Standard thermal control. | Symmetrical diketones or substrates with massive steric bias. |
| Acetic Acid | Protonation of carbonyls increases electrophilicity; often favors the sterically controlled product. | Acid-stable substrates; driving "stuck" reactions. |
| HFIP (Hexafluoroisopropanol) | H-Bond Donor: Activates the carbonyl without full protonation. | High Priority: Maximizing regioselectivity in difficult substrates [1]. |
| Toluene (Dean-Stark) | Azeotropic water removal. | Driving equilibrium; rarely improves regioselectivity alone. |
The "Gold Standard" Regiocontrol Workflow
-
Run a Pilot: React 1,3-diketone + hydrazine in HFIP at RT for 2 hours.
-
Check Ratio: Analyze crude NMR (do not trust LCMS UV ratios).
-
Shift pH: If HFIP fails, switch to EtOH + HCl (cat) . The acid protonates the most basic hydrazine nitrogen, deactivating it, forcing the other nitrogen to attack first.
Module 2: The "Stuck" Intermediate (Hydrazone Isolation)
User Query: "My LCMS shows the correct mass for the pyrazole, but the NMR shows a complex mixture of rotamers and no aromatic protons. What happened?"
Technical Diagnosis
You have isolated the hydrazone intermediate .[2] The initial condensation occurred (loss of 1 H₂O), but the second step—intramolecular cyclization and dehydration—stalled. This is common with electron-deficient hydrazines (e.g., tosylhydrazine, phenylhydrazine with EWGs).
Visualization: The Dehydration Loop
The following logic flow illustrates how to push the hydrazone to the pyrazole.
Figure 1: Decision logic for handling incomplete cyclization intermediates.
Recovery Protocol: Acid-Mediated Dehydration
Do not discard the hydrazone. Convert it.
-
Resuspend: Dissolve the intermediate in Ethanol or Toluene.
-
Add Catalyst: Add 10 mol% p-Toluenesulfonic acid (pTSA) or concentrated HCl (2-3 drops).
-
Heat: Reflux for 2–4 hours.
-
Monitor: Watch for the disappearance of the hydrazone NH signal (often broad, >10 ppm) and the appearance of the pyrazole C4-H singlet (typically 6.0–7.0 ppm).
Module 3: Oxidation of Pyrazolines
User Query: "I used a [3+2] cycloaddition (diazo + alkene) or a hydrazine + enone condensation. My product is not aromatic and unstable."
Technical Diagnosis
You have synthesized a pyrazoline (dihydro-pyrazole). These are reduced forms of pyrazoles. To achieve the stable aromatic core, you must perform an oxidative dehydrogenation (aromatization).
Oxidation Protocol (Choose based on sensitivity)
Option A: The Gentle Oxidant (MnO₂)
-
Best for: Substrates with acid-sensitive groups.
-
Reagent: Activated MnO₂ (10–20 equivalents).
-
Procedure: Stir pyrazoline in DCM at RT. Monitor by TLC.[2][3]
-
Note: Commercial MnO₂ quality varies wildly. If inactive, heat to reflux [2].
Option B: The Chemical Hammer (DDQ)
-
Best for: Stubborn substrates.
-
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (1.1 equivalents).
-
Procedure: Dissolve in Dioxane or Toluene. Heat to 60–80°C.
-
Warning: DDQ is a strong oxidant; can affect electron-rich aromatics.
Module 4: N-Alkylation Ambiguity
User Query: "I alkylated a 3-substituted NH-pyrazole. I have two isomers. Which is N1 and which is N2? How do I tell them apart without X-ray?"
Technical Diagnosis
N-alkylation of unsymmetrical pyrazoles yields mixtures due to annular tautomerism (the H hops between N1 and N2).
-
Rule of Thumb: Alkylation usually favors the less sterically hindered nitrogen (N1 if C3 is bulky).
-
The Trap: Electronic factors (lone pair availability) can override sterics. You cannot guess; you must verify.
Verification Protocol: The NOESY Cross-Check
You must use 2D NMR (NOESY or ROESY) to determine spatial proximity.
Experimental Setup:
-
Sample: 10 mg of purified isomer in DMSO-d6 or CDCl₃.
-
Experiment: Run 2D NOESY.
-
Analysis (The "Cross-Peak" Hunt):
-
Isomer A (1,5-substituted): Look for a cross-peak (correlation) between the N-Alkyl protons and the C5-Substituent protons . If they "see" each other, they are neighbors.
-
Isomer B (1,3-substituted): The N-Alkyl protons will be far from the C3-Substituent. You might see a cross-peak between the N-Alkyl and the C4-H (pyrazole ring proton) or C5-H if unsubstituted.
-
Table 2: Interpreting the Data
| Observation (NOESY) | Conclusion | Structure Assignment |
| Strong correlation between N-CH₃ and Phenyl-H | Groups are adjacent. | 1,5-isomer (Sterically crowded) |
| Correlation between N-CH₃ and C4-H (Ring H) | Groups are distant. | 1,3-isomer (Sterically favored) |
Visualization: Regioselectivity Pathways
Figure 2: Steric governance of N-alkylation. Note: Specific bases (e.g., Cs₂CO₃) can sometimes alter this ratio via coordination effects [3].
References
-
Tang, M., et al. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4] Link
-
Utecht-Jarzyńska, G., et al. (2022).[5][6] Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines.[6] Molecules, 27(23), 8520. Link
-
Fustero, S., et al. (2009). Regioselective N-Alkylation of Pyrazoles: A Key Step in the Synthesis of Bioactive Compounds. Journal of Organic Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
Pyrazole Purification & Analysis Support Center
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolution of N-substituted Pyrazole Regioisomers (1,3- vs. 1,5-)
Introduction: The Regioisomer Challenge
Welcome to the technical guide for pyrazole purification. The cyclocondensation of hydrazines with 1,3-diketones typically yields a mixture of 1,3- and 1,5-disubstituted pyrazoles .
These isomers often exhibit:
-
Identical Molecular Weight: Mass spectrometry cannot distinguish them.
-
Similar Polarity: They often co-elute on standard silica.
-
Overlapping Boiling Points: Distillation is rarely effective for complex derivatives.
This guide provides field-proven workflows to resolve these isomers using chromatography, crystallization, and structural verification.
Module 1: Chromatographic Resolution
Ticket Type: Separation Failure | Issue: "Peaks overlap on silica gel."
The Root Cause: Silanol Interactions
Pyrazoles are basic heterocycles. On standard silica gel, the basic nitrogen interacts strongly with acidic silanol groups (Si-OH), causing peak tailing. This tailing masks the subtle separation between the 1,3- and 1,5-isomers.
Protocol A: Base-Deactivated Flash Chromatography
Standard silica is insufficient. You must suppress silanol activity.
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare your standard Hexane/Ethyl Acetate gradient.
-
The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Column Equilibration: Flush the column with 3 CV (Column Volumes) of the modified solvent before loading the sample.
-
Sample Loading: Use Dry Loading .
-
Dissolve crude mix in minimal DCM.
-
Add silica (ratio 1:5 mass).
-
Evaporate to dryness.
-
Load the powder on top of the column.[4] Liquid loading often causes band broadening that ruins isomer separation.
-
Protocol B: Supercritical Fluid Chromatography (SFC)
For difficult separations where Normal Phase (NP) fails.
SFC is the industrial gold standard for pyrazole isomers due to the orthogonality of supercritical CO₂ compared to liquid solvents.
| Parameter | Recommended Setting | Reason |
| Stationary Phase | 2-Ethylpyridine or Diethylaminopropyl | Basic phases complement the basic analyte, improving peak shape. |
| Co-Solvent | Methanol (5–20%) | Methanol provides hydrogen bonding capabilities to distinguish isomers. |
| Back Pressure | 120–150 bar | Higher density improves solubility of polar pyrazoles. |
| Temperature | 40°C | Standard starting point. |
Workflow Visualization: Method Development
Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on initial TLC screening results.
Module 2: Crystallization & Salt Formation
Ticket Type: Scalability | Issue: "I have 50 grams; chromatography is too expensive."
The "Solubility Switch" Strategy
Regioisomers often have vastly different crystal lattice energies. While they may both be soluble in organic solvents as free bases, their acid salts (HCl, oxalate, or picrate) frequently exhibit sharp solubility differences.
Protocol: Selective Salt Precipitation
This method exploits the difference in basicity and lattice packing between 1,3- and 1,5-isomers.
-
Dissolution: Dissolve the crude mixture (oil or solid) in Diethyl Ether (Et₂O) or Ethyl Acetate . The solution should be concentrated but clear.
-
Acidification: Slowly add 1M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
-
Observation:
-
Watch for immediate precipitation. Often, the 1,5-isomer (being more sterically congested) will precipitate as a hydrochloride salt faster or form a different polymorph than the 1,3-isomer.
-
-
Filtration: Filter the solid.
-
Solid: Enriched Isomer A (Salt).
-
Filtrate: Enriched Isomer B (Free base + excess acid).
-
-
Recovery: Neutralize the solid with saturated NaHCO₃ and extract with DCM to recover the pure free base.
Solvent Systems for Direct Recrystallization
| Solvent System | Application | Notes |
| Ethanol / Water | General Purpose | Dissolve in hot EtOH; add H₂O until turbid; cool slowly. |
| DCM / Heptane | Lipophilic Pyrazoles | Good for N-phenyl derivatives. |
| Toluene | High MW Derivatives | Excellent for separating isomers with different pi-stacking abilities. |
| Isopropyl Alcohol | Methyl-pyrazoles | Often effective for low MW solid isomers. |
Module 3: Structural Verification (The "Which is Which?" Issue)
Ticket Type: Identification | Issue: "I isolated two spots, but I don't know which is the 1,3-isomer and which is the 1,5-isomer."
Senior Scientist Note: Do not rely solely on chemical shifts. They vary wildly based on substituents. You must use spatial proximity.
The Gold Standard: 1D NOE or 2D NOESY NMR
Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions (typically < 5 Å).
-
1,5-Isomer: The N-substituent (e.g., Methyl) is physically crowded against the C5-substituent (e.g., Phenyl). Result: Strong NOE signal between N-Me and C5-Ph protons.
-
1,3-Isomer: The N-substituent is far from the C3-substituent. Result: No NOE (or very weak) between these groups. You may see NOE between N-Me and the C5-Proton (if C5 is unsubstituted).
NOE Logic Diagram
Figure 2: Interpreting NOE spectra to distinguish regioisomers. The 1,5-isomer shows a characteristic interaction between the N-substituent and the adjacent C5 group.
Troubleshooting & FAQ
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Compound separates as a liquid phase rather than crystals during recrystallization. | 1. Seed: Add a tiny crystal of pure product.2. Scratch: Scratch the inner glass wall with a rod.3. Slow Down: Re-heat and cool much slower (wrap flask in foil/cotton). |
| Broad NMR Signals | N-H proton (if present) or adjacent protons are exchanging or affected by quadrupole relaxation. | 1. Run NMR in DMSO-d6 instead of CDCl₃ to reduce exchange.2. Add a drop of D₂O to confirm the N-H peak (it will disappear).[5] |
| Co-elution on C18 | Reverse phase HPLC shows one blob. | 1. pH Adjustment: Pyrazoles are basic.[6] Use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column is hybrid-silica based. This suppresses ionization, increasing retention and separation. |
| Yield Loss | Product trapped in mother liquor. | 1. Do not discard filtrate.2. Evaporate filtrate and try a different solvent system (e.g., switch from EtOH to Toluene) to crash out the second isomer. |
References
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews.
-
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
-
Zhang, X., et al. (2015). Separation of pyrazole derivatives by supercritical fluid chromatography. Journal of Chromatography A.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Referencing NOE applications for regioisomer determination).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
addressing low recovery during pyrazole purification
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Recovery in Pyrazole Synthesis Audience: Medicinal Chemists & Process Engineers
Triage: Where did the mass go?
Before modifying your protocol, you must identify the "sink" where your product is being lost. Pyrazoles are deceptively simple heterocycles; their amphoteric nature, volatility, and coordination ability often lead to false negatives in yield calculations.
Use this diagnostic logic tree to pinpoint the failure mode:
Figure 1: Diagnostic workflow for isolating the cause of mass loss during pyrazole purification.
The "Disappearing Product": Volatility & Sublimation
The Issue: Many simple pyrazoles (e.g., 3-methylpyrazole) have significant vapor pressure. They sublime easily under high vacuum (< 5 mbar) or co-evaporate with solvents, leading to "empty flask" syndrome.
The Science: Pyrazoles possess intermolecular hydrogen bonding (dimer formation), but this network is easily disrupted by heat or vacuum. Unlike carboxylic acids, the dimer is not stable enough to prevent sublimation.
Protocol: Salt Formation for Stabilization Instead of isolating the free base, convert the pyrazole to a non-volatile salt immediately after extraction.
-
Dissolution: Dissolve the crude organic residue in anhydrous Diethyl Ether (
) or 1,4-Dioxane. -
Acidification: Dropwise add 2.0 equivalents of 4M HCl in Dioxane.
-
Precipitation: The pyrazole hydrochloride salt will precipitate instantly as a white/off-white solid.
-
Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold
. -
Validation: Run
H-NMR in . You will see a significant downfield shift in the ring protons due to the pyridinic nitrogen protonation ( ).
Expert Tip: If you must have the free base, do not use a high-vacuum pump. Remove solvents on a rotavap at
mbar andC.
The "Stuck in Water": Phase Separation & pH
The Issue: Pyrazoles are amphoteric. They can act as weak bases (protonation at N2) or weak acids (deprotonation at N1-H). If your workup pH matches the species' charged state, it will remain in the aqueous layer.
The Science:
-
Protonated Form (
): . Soluble in water. -
Neutral Form (
): Soluble in organics (DCM, EtOAc). -
Deprotonated Form (
): . Soluble in water.
Data: Solubility vs. pH
| pH Condition | Dominant Species | Phase Preference | Action Required |
| pH < 2 | Cationic ( | Aqueous | Basify to pH 7-9 to extract. |
| pH 7-9 | Neutral ( | Organic | Target Zone for extraction. |
| pH > 13 | Anionic ( | Aqueous | Acidify to pH 7-9 to extract. |
Protocol: The "pH Swing" Extraction
-
Acid Wash: Extract your organic reaction mixture with 1M HCl.[1] The pyrazole moves to the aqueous phase; non-basic impurities stay in the organic.
-
Discard Organic: (Or save for impurity profiling).
-
Neutralization: Cool the aqueous phase to
C. Slowly add saturated or until pH reaches ~8.0. -
Back-Extraction: Extract 3x with DCM or EtOAc.
-
Note: For highly polar pyrazoles, use n-Butanol or Chloroform/Isopropanol (3:1) as the extraction solvent.
-
The "Streaking Column": Silica Adsorption
The Issue: Pyrazoles often streak (tail) on silica gel, resulting in broad fractions and poor recovery.
The Science: The pyridinic nitrogen (N2) has a localized lone pair that acts as a hydrogen bond acceptor. It binds irreversibly to the acidic silanol groups (
Protocol: Deactivating the Stationary Phase Do not run a standard Hexane/EtOAc column. You must block the silanol sites.
-
Option A: Triethylamine (TEA) Doping
-
Pre-wash the silica column with mobile phase containing 1% Triethylamine .
-
Maintain 0.5% TEA in the eluent during the run.
-
Warning: TEA can contaminate the product. Remove it by high-vacuum drying or an azeotropic wash with heptane.
-
-
Option B: Neutral Alumina [2]
-
Switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons that bind pyrazoles, often resulting in quantitative recovery without modifiers.
-
-
Option C: Reverse Phase (C18)
-
For polar pyrazoles, use a C18 cartridge with a Water/Acetonitrile gradient (0.1% Formic Acid modifier). This eliminates silanol interactions entirely.
-
The "Sticky Coordination": Metal Contamination
The Issue: If you synthesized the pyrazole using Pd-catalyzed cross-coupling (Suzuki, Buchwald) or Cu-catalyzed cyclization, the metal may be coordinated to the pyrazole nitrogens. This complex often stays at the baseline or precipitates, lowering the yield of the "free" ligand.
The Science: Pyrazoles are excellent
Protocol: Scavenging the Metal Standard Celite filtration is insufficient. You must displace the pyrazole ligand.
-
Thiourea Wash:
-
Solid-Supported Scavengers:
-
Add SiliaMetS® Thiol or QuadraPure™ TU resin to the organic solution.
-
Stir for 4 hours at
C. -
Filter; the metal remains on the resin, the pyrazole passes through.
-
References
-
BenchChem Technical Support. (2025).[2][3] Purification of Methyl Pyrazole Isomers: Troubleshooting Low Recovery.Link
-
Foces-Foces, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta, 367(1), 35-43. Link
-
Silva, D., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis and Properties. MDPI Organics, 5, 30. Link
-
American Chemical Society. (2023). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation.* ACS Catalysis. Link
-
ResearchGate. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.[4]Link
Sources
solvent selection for pyrazole derivative crystallization
Technical Support Center: Solvent Selection & Crystallization Optimization for Pyrazole Derivatives
Mission Statement: This guide is engineered for researchers and process chemists encountering yield losses, oiling-out, or polymorphic inconsistencies during the crystallization of pyrazole derivatives. It moves beyond generic advice to provide mechanism-based solutions grounded in the specific hydrogen-bonding motifs of the pyrazole core.
Module 1: The Mechanistic Logic of Solvent Selection
Q: Why do standard solvent screens often fail for pyrazoles?
A: Pyrazoles are unique because they act simultaneously as hydrogen bond donors (NH) and acceptors (N:) . Standard screens often ignore this duality.
-
In non-polar solvents (e.g., Toluene, Heptane): Pyrazoles tend to form cyclic dimers or trimers via intermolecular
bonds. This strong self-association often leads to rapid, uncontrolled precipitation or "oiling out" because the solvent cannot effectively solvate the individual molecules. -
In polar protic solvents (e.g., Methanol, IPA): The solvent competes for these hydrogen bonds, breaking up dimers. This increases solubility and allows for a more controlled crystal growth driven by slow cooling or evaporation.
Strategic Solvent Selection Matrix Use this decision tree to select your initial solvent system based on your derivative's substituents.
Figure 1: Decision logic for selecting crystallization solvents based on pyrazole substituent polarity.
Module 2: Real-World Case Studies & Protocols
Q: Can you provide a proven solvent system for a lipophilic pyrazole drug?
A: Yes. Celecoxib serves as the gold standard for lipophilic pyrazole crystallization.
-
The Challenge: Celecoxib is highly hydrophobic and prone to polymorphism (Forms I, II, and III).
-
The Solution:
-
Thermodynamic Control (Form III): Crystallization from Isopropanol (IPA) and Water (approx. 3:1 ratio). The water acts as an anti-solvent and encourages the formation of the stable hydrated network or specific packing favored by Form III [1].
-
Kinetic Control (Metastable Forms): Crystallization from Acetone/Toluene mixtures often yields metastable forms initially. Acetone disrupts the pyrazole dimers, while toluene (being aromatic) interacts via
stacking with the phenyl rings [2].
-
Q: What about salt forms? (e.g., Ruxolitinib) [1][2]
A: Salt formation drastically alters solubility. For Ruxolitinib Phosphate :
-
Solvent: Isopropanol or Ethanol is preferred.
-
Mechanism: The phosphate counter-ion requires a polar protic environment to maintain ionization during crystal lattice formation. Using aprotic solvents like ethyl acetate for the salt step often results in amorphous gums [3].
Summary of Proven Solvent Systems
| Pyrazole Type | Primary Solvent | Anti-Solvent | Mechanism of Action |
| Neutral, Lipophilic (e.g., Celecoxib) | Acetone, Ethyl Acetate | Toluene, Heptane | Disruption of H-bonds followed by solvophobic precipitation. |
| Neutral, Polar | Methanol, Ethanol | Water | Protic solvent stabilizes monomer; water increases supersaturation. |
| Salts (e.g., Ruxolitinib Phosphate) | Isopropanol, Ethanol | MTBE, Diethyl Ether | Ionic lattice formation requires moderate polarity; ethers force precipitation. |
Module 3: Troubleshooting "Oiling Out"
Q: My product separates as an oil droplets instead of crystals. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the crystallization temperature is higher than the melting point of the solvated product, or when impurities depress the melting point.
Protocol: The "Two-Pot" Remediation Strategy Do not simply cool the oil further; this usually freezes it into an amorphous glass.
-
Re-dissolve: Heat the mixture until the oil fully dissolves. If it doesn't, add just enough of the "Good Solvent" (e.g., Ethanol) to achieve a clear solution at reflux.
-
Temperature Gap: Determine the temperature where oiling begins (
). -
Seeding Window: Cool the solution to
. Add seed crystals (0.5 - 1 wt%). -
Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow before cooling further. This bypasses the oiling phase by providing a surface for heterogeneous nucleation.
Figure 2: Workflow for recovering crystalline material from an oiled-out mixture.
Module 4: Solvates & Polymorphism
Q: My NMR shows solvent peaks that vacuum drying won't remove. Is this a solvate?
A: Likely, yes. Pyrazoles are notorious for forming solvates, particularly with:
-
Methanol: Small size allows it to fit into lattice voids or H-bond to the pyrazole nitrogen.
-
Water: Hydrates are common (e.g., Ruxolitinib dihydrate) [4].
Diagnostic Test: Run a TGA (Thermogravimetric Analysis) .
-
Surface Solvent: Weight loss is gradual and starts immediately.
-
Solvate: Weight loss occurs as a distinct step at a specific temperature (often
for lattice solvents).
Corrective Action: If a non-solvated form is required for formulation, switch to Class 3 solvents that are sterically bulky and less likely to incorporate into the lattice, such as Isopropyl Acetate or MIBK (Methyl Isobutyl Ketone) .
References
- Source: U.S. Patent 5,910,597 & 7,476,744. "Polymorphic crystalline forms of celecoxib.
-
Solvent Effects on Pyrazole Crystallization
- Source:Crystal Growth & Design. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity."
-
URL:[Link]
- Source: WO Patent 2023/223253 A1. "Process for preparation of ruxolitinib.
-
Hydrate/Solvate Formation in Pyrazoles
- Source:Journal of Pharmaceutical Sciences.
-
URL:[Link]
Sources
degradation pathways of pyrazole-based compounds
Welcome to the PyraTox & Stability Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the causality behind the degradation of pyrazole-based compounds (e.g., celecoxib, fipronil, and novel pyrazole APIs).
The pyrazole core—a 5-membered heteroaromatic ring containing two adjacent nitrogen atoms—is inherently stable due to its aromaticity. However, the functional groups attached to this core (such as trifluoromethyl, sulfinyl, or sulfonamide groups) act as thermodynamic weak points. This guide provides self-validating workflows, mechanistic insights, and troubleshooting logic to help you accurately profile pyrazole degradation.
SECTION 1: Core Mechanisms & FAQs
Q1: Why does my pyrazole-based API show rapid degradation under UV light but remain highly stable under thermal stress? A1: This is a classic manifestation of the photolytic vulnerability of highly conjugated pyrazole systems. Compounds like celecoxib exhibit broad UV absorption. While thermal stress at 70°C causes minimal alteration, irradiation at 254 nm promotes complete degradation[1]. The high energy of UVC light induces homolytic cleavage of the substituents attached to the pyrazole ring, leading to radical-driven ring opening or substituent loss, whereas the thermal activation energy required to break the aromatic pyrazole core is rarely reached at standard forced-degradation temperatures (e.g., 60°C–70°C)[1].
Q2: During oxidative forced degradation (H₂O₂), I am observing multiple isobaric degradants. What is the mechanistic cause? A2: Isobaric degradants in oxidative environments typically arise from competing oxidation sites. For pyrazoles containing sulfur (like the insecticide fipronil), oxidation primarily targets the thioether/sulfinyl group, yielding a sulfone (e.g., fipronil-sulfone)[2]. However, the nitrogen atoms on the pyrazole ring can also undergo N-oxidation. In biological systems, cytochrome P450 enzymes (such as CYP18 and CYP302) mediate this step-wise oxidation of the pyrazole ring and its substituents[2].
Q3: How do environmental and biological matrices affect pyrazole stability over time? A3: Pyrazoles often exhibit high persistence in biological matrices but degrade slowly via specific pathways. For example, celecoxib dissolved in river water at room temperature degrades by only ~3% over 36 weeks, primarily yielding sulfonic acid and benzoic acid derivatives (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid)[1]. Conversely, fipronil can be rapidly degraded by specific soil microbes like Enterobacter chengduensis, which can metabolize up to 96% of the compound within 14 days via oxidation and reduction pathways[2].
Caption: Fipronil degradation pathways via oxidation, reduction, and photolysis.
SECTION 2: Self-Validating Experimental Protocols
To ensure data integrity (E-E-A-T), every degradation protocol must be a self-validating system . This means incorporating internal controls that actively rule out false positives (e.g., degradation occurring in the autosampler rather than the reaction vessel).
Protocol: Self-Validating Oxidative Forced Degradation of Pyrazoles
Objective: To accurately identify primary oxidative degradants without artifact formation.
-
Sample Preparation: Dissolve the pyrazole API in a chemically inert solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1 mg/mL.
-
Reaction Setup: Transfer 1 mL of the API solution to a chemically resistant glass vial. Add 1 mL of 3% H₂O₂.
-
Control Implementation (The Self-Validation Step):
-
Control A (Hydrolysis Check): 1 mL API + 1 mL LC-MS Water (Rules out purely hydrolytic cleavage).
-
Control B (Matrix Blank): 1 mL Acetonitrile + 1 mL 3% H₂O₂ (Ensures peroxide stabilizer peaks are not misidentified as degradants).
-
-
Stress Application: Incubate all vials at Room Temperature (RT) for 24 hours.
-
Active Quenching: After 24 hours, add 100 µL of 10% Sodium Metabisulfite to all vials. Causality: Failing to quench the peroxide allows the reaction to continue inside the HPLC autosampler, leading to non-reproducible, time-dependent peak areas.
-
Analysis: Analyze via LC-MS/MS using a high-resolution mass spectrometer (e.g., Q-TOF) to determine exact mass shifts (+16 Da for N-oxidation or S-oxidation).
Caption: Celecoxib forced degradation outcomes under UV, thermal, and biological stress.
SECTION 3: Analytical Troubleshooting (LC-MS/MS)
Issue: Poor Mass Balance During Base Hydrolysis Symptom: The parent pyrazole peak decreases by 45%, but the total area of the degradant peaks only accounts for 10% of the lost mass. Root Cause: Pyrazoles subjected to harsh basic conditions (e.g., 0.1 M NaOH) can undergo substituent cleavage that yields highly volatile aliphatic amines or small organic acids that do not absorb UV light. Furthermore, base-catalyzed degradation can yield highly polar ring-cleavage products that elute in the void volume of a standard C18 column. Solution:
-
Implement an orthogonal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), to catch non-chromophoric degradants.
-
Switch from a standard C18 to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain highly polar, early-eluting fragments.
Caption: Troubleshooting workflow for resolving poor mass balance in pyrazole degradation.
SECTION 4: Quantitative Degradation Profiles
To establish a baseline for your own experiments, the table below summarizes the quantitative degradation profiles of model pyrazole compounds under various stress conditions.
| Compound Class / Specific API | Stress Condition | Duration | Temp | % Degradation | Primary Mechanism |
| Celecoxib [1] | Photolytic (UV 254 nm) | N/A | RT | 100% | Homolytic bond cleavage |
| Celecoxib [1] | Thermal | N/A | 70°C | < 1% | Thermally stable core |
| Celecoxib [1] | Biological (River Water) | 36 weeks | RT | ~3% | Slow hydrolysis/oxidation |
| Fipronil [2] | Microbial (E. chengduensis) | 14 days | RT | 96% | CYP450-mediated oxidation |
| Substituted Pyrazole [3] | Basic Hydrolysis (0.1 M NaOH) | 8 hours | RT | 45.8% | Substituent hydrolysis |
| Substituted Pyrazole [3] | Oxidative (3% H₂O₂) | 24 hours | RT | 22.5% | N-oxidation / S-oxidation |
| Substituted Pyrazole [3] | Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15.2% | Substituent hydrolysis |
References
- Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol (Stress Conditions and Degradation)
- Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water.
Sources
- 1. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol|RUO [benchchem.com]
Validation & Comparative
Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . For the synthetic chemist, the challenge lies not in accessing the ring, but in controlling the regiochemistry (N1 vs. N2 substitution) and functional group tolerance under scalable conditions.
This guide provides a head-to-head analysis of the three dominant methodologies:
-
Knorr Pyrazole Synthesis: The industrial workhorse for scale, though often plagued by regioselectivity issues.
-
[3+2] Dipolar Cycloaddition: The precision tool for complex, asymmetric substitution patterns.
-
Multicomponent Reactions (MCRs): The emerging green alternative for rapid library generation.
Method 1: The Knorr Pyrazole Synthesis
Best For: Large-scale production of symmetrical pyrazoles or substrates where regioselectivity is thermodynamically controlled.
Mechanistic Causality
The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl (or equivalent) with a hydrazine. The reaction is driven by the "hard-soft" interaction between the hydrazine nitrogens and the carbonyl carbons.
-
The Problem: With unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl first, leading to a mixture of regioisomers (e.g., 1,3,5- vs 1,5,3-substituted pyrazoles).
-
The Fix: Regioselectivity is often dictated by solvent polarity and steric bulk. In fluorinated solvents or specific protic media, the tautomeric equilibrium of the diketone can be shifted to favor one isomer [1].
Mechanism Visualization
The following diagram illustrates the competing pathways that lead to regioisomeric mixtures.
Figure 1: Bifurcated pathway in Knorr synthesis leading to regioisomeric mixtures.
Validated Protocol: Synthesis of a Celecoxib Analog
This protocol is optimized for fluorinated 1,3-diketones , utilizing 19F NMR for reaction monitoring as described in recent kinetic studies [1].
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
Ethanol (Solvent, 0.5 M)
-
Catalytic HCl (optional, often auto-catalyzed by hydrazine HCl salt)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the trifluoro-diketone in Ethanol.
-
Addition: Add 1.1 equiv of the hydrazine salt. The solution will typically turn yellow/orange indicating hydrazone formation.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane) or 19F NMR. The disappearance of the diketone enol peak (~ -76 ppm) confirms conversion.
-
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. Wash with cold ethanol and water to remove unreacted hydrazine. Recrystallize from Ethanol/Water if necessary.
Method 2: [3+2] Dipolar Cycloaddition
Best For: High regiocontrol, creating 1,3,5-trisubstituted pyrazoles, and bioorthogonal chemistry.
Mechanistic Causality
This method typically involves the reaction of a nitrile imine (generated in situ from hydrazonoyl chloride) with an alkyne or alkene.[1]
-
Why it works: The reaction is a concerted [3+2] cycloaddition.[2] The steric and electronic matching between the dipole (nitrile imine) and dipolarophile (alkyne) dictates a single regioisomer, often avoiding the mixtures seen in Knorr synthesis [2].
-
Copper Catalysis (CuSAC): Similar to "Click" chemistry, Cu(I) catalysts can force the formation of specific isomers (typically 1,4-disubstituted) under mild conditions [3].
Mechanism Visualization
Figure 2: The concerted mechanism of [3+2] cycloaddition via nitrile imine intermediates.
Validated Protocol: Regioselective Synthesis via Hydrazonoyl Chlorides
Reagents:
-
N-Phenylbenzohydrazonoyl chloride (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Dichloromethane (DCM) (dry)
Step-by-Step Workflow:
-
Setup: Flame-dry a flask and purge with Nitrogen. Add hydrazonoyl chloride and phenylacetylene in DCM (0.2 M).
-
Activation: Cool to 0 °C. Add Et3N dropwise. The base deprotonates the chloride to generate the reactive nitrile imine in situ.[3]
-
Reaction: Allow to warm to room temperature and stir for 6–12 hours.
-
Checkpoint: The formation of a precipitate (Et3N·HCl salt) indicates the reaction is proceeding.
-
-
Workup: Filter off the salt. Wash the filtrate with water and brine.
-
Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Comparative Analysis: Data & Performance
The following table synthesizes experimental data from recent comparative reviews [4, 5].
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent (MCR) |
| Primary Advantage | Scalability & Cost | Regioselectivity | Atom Economy & Speed |
| Regiocontrol | Poor to Moderate (Substrate dependent) | Excellent (Steric/Electronic control) | Moderate |
| Yield Range | 75 – 95% | 70 – 85% | 80 – 95% |
| Atom Economy | Low (Loss of 2 H2O) | High (Addition reaction) | Very High (One-pot) |
| Reaction Conditions | Reflux/Acidic (Harsh) | Room Temp/Base (Mild) | Variable (often Green) |
| Key Limitation | Isomer separation required | Pre-functionalized precursors needed | Limited substrate scope |
Decision Matrix: Choosing the Right Method
Use this logic flow to select the optimal synthesis route for your target molecule.
Figure 3: Strategic decision tree for selecting pyrazole synthesis methodology.
References
-
Benchtop 19F NMR Spectroscopy Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib. Source: MDPI / ResearchGate URL:[Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal URL:[Link]
-
Cu-catalysed Pyrazole Synthesis in Continuous Flow. Source: Royal Society of Chemistry (Catalysis Science & Technology) URL:[Link]
-
Green Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
Sources
Structural Validation of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: A Comparative Analytical Guide using NMR and HRMS
Executive Summary
In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore. However, the classical Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine—inherently risks the formation of regioisomeric mixtures. For (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS 709674-67-9), distinguishing it from its regioisomer, (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol, is a critical quality control hurdle.
This guide objectively compares the performance of high-purity analytical standards against crude commercial alternatives. Furthermore, it establishes a self-validating analytical workflow —combining 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—to unambiguously verify pyrazole regiochemistry, ensuring that downstream structure-activity relationship (SAR) data is built on an unshakeable foundation.
The Regiochemistry Challenge in Pyrazole Synthesis
The causality behind the formation of pyrazole regioisomers lies in the asymmetry of the starting materials. When an asymmetric 1,3-dicarbonyl precursor reacts with methylhydrazine, the nucleophilic attack can occur at either carbonyl carbon. This dual reactivity pathway yields a crude mixture of 1,3,5- and 1,5,3-substituted pyrazoles. As noted in 1 [1], relying on basic purification without rigorous 2D NMR validation often leads to mischaracterized batches.
Workflow for the synthesis and NMR-based differentiation of pyrazole regioisomers.
Product Performance: High-Purity Standard vs. Crude Alternatives
When sourcing (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol for assay development, the choice of material directly impacts experimental integrity.
-
High-Purity Analytical Standard (>99%): Exhibits a single, unambiguous set of NMR signals. The spatial relationship between the N1-methyl and C5-ethyl groups is fixed, ensuring that biological assays reflect the true binding affinity of the target pharmacophore.
-
Crude/Alternative Commercial Batches (Typical 70:30 Isomeric Mixtures): Often sold with only 1D
H NMR validation. Because the chemical shifts of the ethyl and hydroxymethyl groups are similar in both isomers, 1D NMR masks the impurity. Using these batches in drug screening leads to confounding off-target effects and compromised SAR models.
Self-Validating Protocol 1: 2D NMR Elucidation
To definitively separate the target from its isomeric impurity, we employ a self-validating 2D NMR protocol utilizing NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). As highlighted in2 [2], NOESY acts as a molecular ruler by detecting through-space dipole-dipole interactions, while HMBC maps the carbon skeleton via through-bond couplings.
The Causality of the Validation Loop
In the target compound, the N1-methyl group is spatially fixed adjacent to the C5-ethyl group. Therefore, a NOESY cross-peak must appear between the N-CH
Logical relationship of 2D NMR NOESY and HMBC correlations for regiochemistry validation.
Step-by-Step Methodology: 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the pyrazole analyte in 0.6 mL of CDCl
. Transfer to a high-precision 5 mm NMR tube. -
1D Baseline Acquisition: Acquire standard
H (16 scans, 2s relaxation delay) and C (1024 scans) spectra at 298 K on a 400 MHz or 500 MHz spectrometer. -
NOESY Optimization: Set the mixing time to 400 ms (optimized for small molecules MW ~140 Da) to allow sufficient cross-relaxation without spin diffusion. Acquire with 256 t1 increments.
-
HMBC Optimization: Set the long-range coupling constant delay to target
Hz. Acquire with 256 t1 increments to map the N-CH to C5 connectivity.
Table 1: H NMR and 2D NOESY/HMBC Diagnostic Correlations (CDCl )
| Position | Target Standard (5-Ethyl isomer) | Isomeric Impurity (5-Hydroxymethyl isomer) | Diagnostic 2D Correlation (Self-Validating) |
| N1-CH | δ 3.75 (s, 3H) | δ 3.82 (s, 3H) | HMBC: |
| C3-Substituent | δ 4.60 (s, 2H, CH | δ 2.65 (q, 2H, CH | NOESY: No correlation to N1-CH |
| C4-H | δ 6.05 (s, 1H) | δ 6.10 (s, 1H) | HMBC: |
| C5-Substituent | δ 2.60 (q, 2H, CH | δ 4.65 (s, 2H, CH | NOESY: Strong cross-peak with N1-CH |
Self-Validating Protocol 2: LC-ESI-HRMS Profiling
While NMR provides spatial mapping, High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) offers orthogonal validation based on bond dissociation energies. As demonstrated in 3 [3], regioisomers exhibit distinctly different susceptibilities to collision energy during MS/MS fragmentation.
The Causality of CID Fragmentation
The fragmentation pathway is dictated by the stability of the leaving groups relative to the pyrazole core. In the target compound, the hydroxymethyl group is at C3, isolated from the N1-methyl group. In the impurity, the hydroxymethyl group is at C5, adjacent to the N1-methyl group, which sterically and electronically alters its leaving propensity under CID, resulting in a rapid loss of formaldehyde or the hydroxymethyl radical compared to the ethyl group.
Step-by-Step Methodology: LC-HRMS Acquisition
-
Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Elute using a rapid gradient of Water/Acetonitrile (0.4 mL/min).
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
MS/MS Acquisition: Isolate the [M+H]
precursor ion at m/z 141.1022. Apply a normalized collision energy (NCE) ramp of 20-40 eV to generate diagnostic fragment ions.
Table 2: Comparative HRMS and CID Fragmentation Profiling
| Compound | Precursor Ion[M+H] | Primary CID Fragments (m/z) | Fragmentation Causality |
| Target: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol | 141.1022 | 123.0917 (-H | Loss of C5-ethyl is sterically hindered but promoted by N1-methyl proximity at higher NCE. |
| Impurity: (3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanol | 141.1022 | 123.0917 (-H | Rapid loss of C5-hydroxymethyl due to direct collision energy susceptibility and steric crowding. |
Conclusion
The structural validation of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol cannot be left to assumption or 1D NMR alone. By leveraging the self-validating logical loops of 2D NOESY/HMBC and the orthogonal fragmentation pathways of HRMS, researchers can definitively differentiate high-purity analytical standards from crude, isomeric mixtures. Utilizing properly validated standards ensures that subsequent biological and pharmacokinetic data remain robust, reproducible, and scientifically sound.
References
- Benchchem. "Retrosynthetic Analysis and Key Precursors of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol." Benchchem Technical Library.
- Benchchem Technical Support Team.
- National Institutes of Health (NIH) / PMC.
Sources
A Comparative Guide to the Biological Activity of Pyrazole Isomers: Regioselectivity in Target Binding
As a privileged pharmacophore in drug discovery, the pyrazole ring offers unique hydrogen-bonding capabilities and structural rigidity. However, the biological activity of pyrazole-containing compounds is rarely dictated by the core ring alone; it is heavily dependent on the regiochemistry of its substituents. Isomerism—specifically the positioning of functional groups around the N1 to C5 atoms—can drastically alter a molecule's dihedral angles, steric profile, and electrostatic surface.
This guide provides a rigorous, data-driven comparison of pyrazole isomers across two classic pharmacological paradigms: target selectivity in cyclooxygenase (COX) inhibitors and enzyme inhibition kinetics in alcohol dehydrogenase (ADH).
Case Study I: 1,5-Diarylpyrazoles vs. 1,3-Diarylpyrazoles (COX-2 Selectivity)
The development of non-steroidal anti-inflammatory drugs (NSAIDs) that spare the gastrointestinal tract relies on selectively inhibiting COX-2 over COX-1. The regiochemistry of diarylpyrazoles is the fundamental driver of this selectivity.
Mechanistic Causality
Celecoxib, a prototypical COX-2 inhibitor, is a 1,5-diarylpyrazole . The 1,5-substitution pattern forces the two aryl rings into a specific spatial geometry that precisely projects the sulfonamide (or methylsulfonyl) group into a secondary hydrophobic side pocket of the COX-2 active site (lined by Val523, Arg513, and His90).
Conversely, synthesizing the 1,3-diarylpyrazole regioisomer fundamentally alters the vector of the aryl substituents. This geometric shift causes a steric clash within the COX-2 orthosteric site and prevents optimal hydrogen bonding with Arg513, leading to a dramatic loss of COX-2 selectivity and an increase in off-target COX-1 binding[1].
Structural logic dictating COX-2 selectivity between 1,5- and 1,3-diarylpyrazole isomers.
Quantitative Data Synthesis
| Compound | Structure Type | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (SI) |
| Celecoxib | 1,5-Diarylpyrazole | 0.04 | > 66.0 | > 1650 |
| Isomeric Analog | 1,3-Diarylpyrazole | 1.47 | 12.5 | ~ 8.5 |
Data synthesized from standard recombinant enzyme assays 1[1] and 2[2].
Self-Validating Protocol: Recombinant COX-1/COX-2 Inhibition Assay
To objectively compare these isomers, cellular assays are insufficient due to variable membrane permeability. A recombinant enzyme assay isolates pure thermodynamic binding affinity.
-
Reagent Preparation: Reconstitute purified recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 500 μM phenol and hematin.
-
Causality: Hematin is the essential prosthetic group for the peroxidase active site. Without it, the tyrosyl radical required to activate the cyclooxygenase site cannot form, rendering the assay inert.
-
-
Isomer Pre-incubation: Incubate the enzymes with varying concentrations of the 1,5- and 1,3-isomers (0–66 μM) at 37°C for 15 minutes.
-
Causality: Diarylpyrazoles are time-dependent, pseudo-irreversible inhibitors. Skipping this pre-incubation step will result in artificially high IC₅₀ values (false negatives).
-
-
Substrate Addition: Initiate the reaction by adding 50 μM of ¹⁴C-arachidonic acid for exactly 30 seconds.
-
Quenching & Extraction: Terminate the reaction using 1M HCl and extract the radiolabeled prostaglandin products using ethyl acetate.
-
Validation & Analysis: Quantify the products via radio-TLC or Enzyme Immunoassay (EIA).
-
System Validation: The assay is self-validating only if the internal Celecoxib positive control yields a Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) of >100. If the SI drops, enzyme degradation or cofactor depletion has occurred.
-
Case Study II: 4-Methylpyrazole vs. 3-Methylpyrazole (ADH Inhibition)
In clinical toxicology, inhibiting Alcohol Dehydrogenase (ADH) is the primary intervention for methanol and ethylene glycol poisoning. Here, the position of a single methyl group on the pyrazole ring dictates clinical viability versus analytical utility.
Mechanistic Causality
4-Methylpyrazole (Fomepizole) is a potent, competitive inhibitor of ADH. The unsubstituted N2 atom of the pyrazole ring coordinates directly with the catalytic zinc ion in the ADH active site. Because the methyl group is located at the C4 position, it projects outward into a hydrophobic cavity, stabilizing the complex without disrupting the enzyme backbone 3[3].
In contrast, 3-Methylpyrazole introduces steric bulk immediately adjacent to the zinc-coordinating nitrogen. This steric hindrance drastically reduces its binding affinity to ADH. However, because of its nearly identical physicochemical properties to 4-MP, 3-MP serves as the perfect internal standard for pharmacokinetic assays.
Competitive inhibition of Alcohol Dehydrogenase by methylpyrazole isomers.
Quantitative Data Synthesis
| Compound | Substitution | ADH Inhibition Constant (Kᵢ) | Primary Application |
| 4-Methylpyrazole | C4-Methyl | ~ 0.1 μM | FDA-approved clinical antidote |
| 3-Methylpyrazole | C3-Methyl | ~ 10.5 μM | Analytical Internal Standard |
Data synthesized from enzyme kinetic evaluations 3[3].
Self-Validating Protocol: HPLC-UV Pharmacokinetic Assay
To measure the elimination of 4-MP in poisoned patients, an assay must account for matrix effects in human plasma. 3-MP is utilized here not as a drug, but as a critical validation tool 4[4].
-
Sample Spiking: Add a known, fixed concentration of 3-methylpyrazole (Internal Standard) to the patient's plasma sample.
-
Causality: 3-MP shares the identical pKa and extraction efficiency as 4-MP but elutes at a different retention time. This perfectly normalizes any volumetric loss or ionization suppression during sample prep.
-
-
Cation-Exchange Extraction: Apply the spiked plasma to a BondElut SCX (Strong Cation Exchange) solid-phase extraction column.
-
Causality: Pyrazoles are basic. At a low pH, they become protonated and bind tightly to the negatively charged sulfonic acid groups on the SCX resin. This allows neutral and acidic plasma proteins to be washed away completely before eluting the pyrazoles with a high-pH buffer.
-
-
Chromatographic Separation: Inject the eluate onto a C18 reverse-phase column using an isocratic mobile phase.
-
UV Detection & Validation: Monitor the absorbance at 210 nm.
-
System Validation: The concentration of 4-MP is calculated exclusively from the 4-MP/3-MP peak height ratio. The run is self-validating and passes system suitability only if the baseline resolution (Rs) between the 4-MP and 3-MP peaks is >1.5, ensuring zero co-elution.
-
References
-
[123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation Source: ACS Publications URL:[Link]
-
Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects Source: ResearchGate URL:[Link]
-
On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase Source: SciSpace URL:[Link]
-
Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients Source: ResearchGate URL:[Link]
Sources
head-to-head comparison of pyrazole inhibitors in cancer cell lines
Comparative Profiling of Pyrazole-Based Kinase Inhibitors: Danusertib, Crizotinib, and Ruxolitinib in Oncology In Vitro Models
The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged pharmacophore in oncology drug discovery. Structurally, the pyrazole moiety acts as a highly efficient bioisostere for the adenine ring of adenosine triphosphate (ATP). By providing a precise hydrogen bond donor-acceptor pair, pyrazole derivatives anchor themselves into the highly conserved hinge region of the kinase ATP-binding pocket.
However, despite sharing this core scaffold, the peripheral functionalization of pyrazole inhibitors dictates their kinase selectivity and cellular efficacy. This guide provides a head-to-head comparison of three prominent pyrazole-based inhibitors—Danusertib (pan-Aurora kinase), Crizotinib (ALK/c-MET), and Ruxolitinib (JAK1/2)—analyzing their target engagement, in vitro efficacy across cancer cell lines, and the standardized protocols required to evaluate them.
Target Profiles and Mechanisms of Action
To understand the phenotypic outcomes of these inhibitors, we must first examine their distinct molecular targets and downstream effects:
-
Danusertib (PHA-739358): A pyrrolo-pyrazole derivative that potently inhibits Aurora kinases A, B, and C [7]. Because Aurora kinases are essential for centrosome maturation and chromosome segregation, Danusertib treatment causes a failure of cell division, leading to massive polyploidy and subsequent apoptosis [1].
-
Crizotinib (PF-02341066): An aminopyrazole derivative that acts as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-MET [2]. In cancer cells addicted to these oncogenes (e.g., via MET amplification or EML4-ALK translocations), Crizotinib rapidly shuts down downstream PI3K/AKT and MAPK signaling, inducing G1/S phase arrest and apoptosis.
-
Ruxolitinib (INCB018424): A pyrazole core inhibitor targeting Janus Kinases 1 and 2 (JAK1/2). By blocking JAK activity, Ruxolitinib prevents the phosphorylation and dimerization of STAT proteins (e.g., STAT3), thereby downregulating survival genes such as Mcl-1 [5].
Pyrazole Inhibitors: Target Kinases and Downstream Effector Pathways
Comparative In Vitro Efficacy (IC50 Profiling)
The cellular efficacy of a kinase inhibitor is not solely dictated by its biochemical affinity (Ki), but by the cellular context—specifically, the concept of "oncogene addiction."
As shown in the data below, Crizotinib exhibits extraordinary nanomolar potency in the EBC-1 cell line due to its massive MET gene amplification [2]. Conversely, in Suit-2 pancreatic cells, where survival is not strictly dependent on MET, the IC50 shifts to the micromolar range [3]. Similarly, while Ruxolitinib has a biochemical IC50 of ~3.3 nM against JAK2, its cellular IC50 in solid tumors like colorectal (LS411N) and ovarian cancers often exceeds 10–20 µM due to redundant survival pathways [5, 6]. Danusertib maintains broad sub-micromolar efficacy across various lines due to the universal requirement of Aurora kinases in cellular division [1].
| Inhibitor | Target Kinase | Cancer Cell Line | Tissue Origin | Cellular IC50 | Dependency / Context |
| Danusertib | Aurora A/B/C | Various | Broad Spectrum | < 1.0 µM | Universal mitotic block [1] |
| Crizotinib | ALK / c-MET | EBC-1 | Non-Small Cell Lung | 5 - 10 nM | MET Amplification [2] |
| Crizotinib | ALK / c-MET | NCI-H929 | Multiple Myeloma | 0.53 µM | Moderate dependency [4] |
| Crizotinib | ALK / c-MET | Suit-2 | Pancreatic | 3.4 µM | Non-addicted solid tumor [3] |
| Ruxolitinib | JAK1 / JAK2 | LS411N | Colorectal | 8 - 25 µM | Redundant survival signaling [5] |
| Ruxolitinib | JAK1 / JAK2 | OVSAHO | Ovarian | > 20 µM | Intrinsic resistance [6] |
Standardized Experimental Workflows
To objectively compare these inhibitors, researchers must utilize a self-validating experimental system. Phenotypic cell death must be directly correlated with biochemical target engagement to rule out off-target cytotoxicity.
Standardized In Vitro Workflow for Evaluating Pyrazole Kinase Inhibitors
Protocol 1: High-Throughput Cell Viability Assay (Phenotypic Readout)
Causality: We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than tetrazolium reduction (MTT). ATP quantification is a direct, immediate proxy for metabolic viability and avoids the metabolic artifacts and media-removal steps of MTT, which can disturb loosely adherent apoptotic cells.
-
Cell Seeding: Seed target cells (e.g., EBC-1, LS411N) in opaque-walled 96-well plates at a density of
cells/well in 100 µL of complete media.-
Self-Validation Step: Include "Media Only" wells for background luminescence subtraction, and "Vehicle Control" (0.1% DMSO) wells to establish the 100% viability baseline.
-
-
Compound Preparation: Prepare 10 mM stock solutions of the pyrazole inhibitors in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
-
Treatment: Add the compounds to the cells, ensuring the final DMSO concentration is strictly normalized to 0.1% across all wells. Incubate for 72 hours at 37°C, 5% CO2.
-
Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read on a microplate luminometer.
-
Data Processing: Calculate relative viability: (Luminescence_Treated - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100. Plot against the log of the inhibitor concentration to derive the IC50.
Protocol 2: Phospho-Kinase Target Engagement (Mechanistic Validation)
Causality: A low IC50 is meaningless if the drug is acting via off-target toxicity. We validate on-target mechanism of action by probing for the immediate downstream phosphorylation targets of the inhibited kinases.
-
Parallel Treatment: In 6-well plates, treat cells with the vehicle, the calculated IC50, and 10× IC50 of the respective inhibitor for 4 hours. (A short timepoint ensures we capture primary kinase inhibition before secondary apoptotic signaling cascades degrade the proteome).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Self-Validation Step: The lysis buffer must be supplemented with fresh protease inhibitors and, critically, phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) to prevent the artifactual loss of the phospho-signal during extraction.
-
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Specific Probing:
-
For Danusertib : Probe for anti-phospho-Histone H3 (Ser10). A decrease confirms Aurora B inhibition [1].
-
For Crizotinib : Probe for anti-phospho-MET (Tyr1234/1235) or anti-phospho-ALK.
-
For Ruxolitinib : Probe for anti-phospho-STAT3 (Tyr705). A decrease confirms JAK inhibition [5].
-
References
- A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC -
- (R)-Crizotinib (CAS 877399-52-5) - Cayman Chemical -
- Crizotinib, a MET inhibitor, prevents peritoneal dissemination in pancreatic cancer - Spandidos Public
- Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC -
- Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-ST
- Lestaurtinib's antineoplastic activity converges on JAK/STAT signaling to inhibit advanced forms of therapy resistant ovarian cancer - bioRxiv -
- Aurora Kinase Inhibitors: Current St
Part 1: The Mechanistic Origins of Pyrazole Impurities
Assessing the Purity of Synthesized Pyrazole Compounds: A Comparative Guide to Orthogonal Analytics
Pyrazoles represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors. However, synthesizing these compounds—most commonly via the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines—presents a significant analytical challenge. The reaction is notoriously prone to generating mixtures of 1,3- and 1,5-disubstituted regioisomers.
Because these isomers possess identical molecular weights and nearly identical polarities, confirming the purity of your target compound requires more than a simple area-percent calculation from a single chromatogram. As a Senior Application Scientist, I approach pyrazole purity through a self-validating, orthogonal analytical system. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the mechanistic reasoning behind each protocol.
Before we can accurately assess purity, we must understand the origin of the impurities. The regioselectivity of pyrazole synthesis is governed by a delicate balance of steric hindrance and the electrophilicity of the carbonyl carbons. The divergent pathways shown below illustrate why crude pyrazole mixtures almost always require rigorous regioisomer profiling.
Divergent pathways in pyrazole synthesis leading to regioisomer mixtures.
Part 2: Comparative Analysis of Analytical Modalities
To establish a robust purity profile, no single technique is sufficient. We must leverage the strengths of multiple modalities. HPLC provides routine quantification, LC-MS/MS offers structural elucidation of unknown impurities, and qNMR delivers absolute mass fraction certification without the need for an analyte-specific reference standard 1.
Table 1: Comparative Matrix of Purity Assessment Techniques
| Analytical Modality | Primary Utility | Limit of Detection (LOD) | Typical Accuracy | Regioisomer Resolution | Reference Standard Required? |
| HPLC-UV/Vis | Routine QC & Reaction Monitoring | ~0.01 - 0.05 % (Area) | ± 1.0 % | High (requires optimized gradient) | Yes (for absolute quantification) |
| LC-MS/MS | Unknown Impurity Profiling | ~1 - 10 ng/mL | Semi-quantitative | Moderate (via MS² fragmentation) | No (for structural ID) |
| qNMR | Absolute Purity Certification | ~0.1 - 0.5 % (Mass) | ± 0.5 - 1.0 % | Moderate (requires distinct chemical shifts) | No (uses generic Internal Standard) |
Part 3: Analytical Workflow and Self-Validating Protocols
A self-validating system means that the findings of one technique are corroborated by another. The workflow below outlines the lifecycle of pyrazole purity assessment.
Analytical workflow for pyrazole synthesis, from crude monitoring to absolute purity certification.
Protocol 1: HPLC-UV/Vis for Regioisomer Resolution
Objective : Separate the target pyrazole from its regioisomer and residual starting materials. Causality : Pyrazole nitrogens are basic and can interact with residual silanols on silica-based stationary phases, causing peak tailing. We use Trifluoroacetic acid (TFA) as an ion-pairing agent to suppress silanol ionization and protonate the pyrazole, ensuring sharp, symmetrical peaks. Furthermore, because the structural differences between 1,3- and 1,5-regioisomers are often limited to subtle dipole moment variations, a shallow gradient is critical to maximize interaction time with the stationary phase.
-
Sample Preparation : Dissolve 10 mg of the synthesized pyrazole in 10 mL of the mobile phase (1 mg/mL stock). Dilute to 100 µg/mL to remain within the linear dynamic range of the UV detector.
-
Column Selection : Equip the system with a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Configuration :
-
Channel A: LC-MS grade Water + 0.1% v/v TFA.
-
Channel B: LC-MS grade Acetonitrile + 0.1% v/v TFA.
-
-
Gradient Elution : Initiate at 10% B, holding for 2 minutes. Ramp to 90% B over 20 minutes (a shallow gradient of 4% B/min) to maximize the separation of structurally similar isomers.
-
Detection : Monitor at the UV maximum (
) of the pyrazole core (typically 210-254 nm).
Protocol 2: LC-MS/MS for Impurity Profiling
Objective : Identify unknown impurities and differentiate co-eluting regioisomers.
Causality : While regioisomers have the exact same intact mass (
-
Sample Preparation : Dilute the HPLC stock to 1 µg/mL in 50:50 Water:Acetonitrile to prevent detector saturation and ion suppression.
-
Ionization Source : Configure the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
MS1 Scan (Full Scan) : Scan from m/z 100 to 600 to identify the intact
ions of the target pyrazole and any impurities. -
MS2 Scan (Product Ion Scan) : Isolate the target m/z in the first quadrupole (Q1). Apply a collision energy (CE) ramp (e.g., 15-40 eV) in the collision cell (Q2) using Argon gas.
-
Data Analysis : Compare the fragmentation spectra. Regioisomers will exhibit divergent product ions, allowing for definitive structural assignment.
Protocol 3: Absolute Purity Determination via 1H qNMR
Objective : Determine the absolute mass fraction of the pyrazole without needing a reference standard of the analyte itself.
Causality : In NMR, the area under a resonance peak is directly proportional to the number of nuclei generating that signal. By spiking the sample with a high-purity internal standard (IS) of known mass, we can calculate absolute purity, often achieving >95% confidence 3. The critical parameter here is the relaxation delay (
-
Standard Selection : Select an internal standard (IS) such as maleic acid or dimethyl sulfone (traceable to NIST). The IS must have a known absolute purity (e.g., 99.9%) and produce a distinct, non-overlapping singlet in the 1H NMR spectrum.
-
Sample Preparation : Accurately weigh ~10 mg of the pyrazole and ~5 mg of the IS using a microanalytical balance (precision to 0.01 mg). Co-dissolve in 0.75 mL of deuterated solvent (e.g., DMSO-
or CDCl ). -
Parameter Optimization :
-
Pulse Angle: Set to exactly 90° for maximum signal-to-noise.
-
Relaxation Delay (
): Measure the relaxation times using an inversion-recovery experiment. Set (often 30-60 seconds) to ensure complete longitudinal relaxation.
-
-
Acquisition & Integration : Acquire at least 16 transients. Phase and baseline correct the spectrum manually. Integrate the IS and analyte peaks.
-
Calculation : Compute the absolute mass fraction using the standard qNMR equation:
References
- BenchChem. "Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole."
- UAB Barcelona. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity."
- National Institutes of Health (PMC).
- ACS Omega. "Benchtop 19F Nuclear Magnetic Resonance (NMR)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Scaffold Efficacy Comparison: (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol Derivatives vs. Commercial Standards
Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
In modern drug discovery and agrochemical development, the search for novel, highly active pharmacophores is paramount. (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 709674-67-9) has emerged as a highly versatile building block[1]. While not a standalone therapeutic, its unique structural features—specifically the combination of an N-methyl group, a lipophilic 5-ethyl chain, and a reactive C3-hydroxymethyl handle—make it an exceptional scaffold for synthesizing complex 1,3,4-oxadiazole sulfone derivatives.
This guide objectively compares the efficacy of derivatives synthesized from the (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold against established commercial standards such as Hymexazol and Oxycarboxin, providing mechanistic insights and self-validating experimental protocols for replication[2][3].
Mechanistic Rationale: Scaffold Superiority
As an application scientist, it is critical to understand why a specific scaffold is chosen over cheaper, simpler alternatives like unsubstituted imidazoles or triazoles. The efficacy of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol-derived agents relies on three structural pillars:
-
Conformational Locking via N-Methylation: The methyl group at the N1 position prevents tautomerization of the pyrazole ring. This locks the molecule into a single, predictable conformation, reducing entropic penalties during target binding.
-
Enhanced Lipophilicity (LogP): The 5-ethyl group significantly increases the lipophilicity of the scaffold compared to a standard methyl or hydrogen substituent. This facilitates superior penetration through the sterol-rich cell membranes of phytopathogenic fungi[2].
-
Versatile Functionalization: The C3-hydroxymethyl group is easily oxidized to a carboxylic acid, which serves as the direct precursor for cyclization into 1,3,4-oxadiazoles—a moiety known to disrupt fungal metabolism[1][4].
Comparative Efficacy Data
When (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is converted into its corresponding 1,3,4-oxadiazole methyl sulfone derivatives, the resulting compounds exhibit profound broad-spectrum antifungal and antibacterial activities.
The table below summarizes the in vitro efficacy (EC₅₀ values) of representative pyrazole-oxadiazole sulfone derivatives against critical agricultural pathogens, compared directly to commercial standards[2][3].
| Compound / Scaffold Base | Target Pathogen | EC₅₀ (µg/mL) | Control Efficacy at 50 µg/mL | Mechanism of Action |
| Pyrazole-Oxadiazole Sulfone (Derivative) | Botrytis cinerea | 5.21 - 8.25 | > 95% | Enzyme inhibition / Oxidative stress |
| Pyrazole-Oxadiazole Sulfone (Derivative) | Fusarium oxysporum | 12.40 | 98.8% | Mycelial growth arrest |
| Hymexazol (Commercial Standard) | Botrytis cinerea | > 50.00 | < 40% | DNA/RNA synthesis inhibition |
| Hymexazol (Commercial Standard) | Fusarium oxysporum | > 50.00 | 67.1% | DNA/RNA synthesis inhibition |
| Kocide 3000 (Commercial Standard) | Ralstonia solanacearum | ~ 200.00 | 100% (at 200 µg/mL) | Copper-ion toxicity |
Data Interpretation: The pyrazole-derived sulfones demonstrate an order-of-magnitude superiority over Hymexazol against B. cinerea, achieving near-complete inhibition at concentrations where the commercial standard fails.
Experimental Methodology
To ensure reproducibility, the following protocols detail the synthesis of the active sulfone derivative from the (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold and the subsequent biological validation assay.
Protocol A: Synthesis of the Active Sulfone Derivative
Note: This protocol utilizes a highly selective oxidation step to prevent cleavage of the C-S bond.
-
Oxidation to Carboxylic Acid: Treat (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol with a mild oxidizing agent (e.g., Jones reagent or TEMPO/bleach) to yield 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid[1].
-
Esterification & Hydrazinolysis: Reflux the resulting acid in methanol with a catalytic amount of H₂SO₄ to form the ester. React the ester with hydrazine hydrate under reflux to produce the corresponding acid hydrazide.
-
Cyclization to 1,3,4-Oxadiazole: React the hydrazide with carbon disulfide (CS₂) and potassium hydroxide in absolute ethanol under reflux. Critical Step: Ensure strictly anhydrous conditions, as trace water will hydrolyze the intermediate and drastically reduce the yield of the 2-thiol-1,3,4-oxadiazole[5].
-
Thioetherification: Alkylate the thiol intermediate using dimethyl sulfate and sodium hydroxide in water to form the methylthio derivative.
-
Selective Oxidation to Sulfone: Dissolve the methylthio derivative (3.83 mmol) in glacial acetic acid (10 mL). Dropwise add a 5% aqueous solution of potassium permanganate (KMnO₄) (4.98 mmol) at 10 °C over 20 minutes[4]. Causality: KMnO₄ is specifically chosen over m-CPBA because it rapidly oxidizes the thioether to a sulfone in under 30 minutes at room temperature without risking the cleavage of the sensitive C-S bond[3]. Quench with 40% aqueous sodium hydrogen sulfite until decolorized.
Protocol B: In Vitro Mycelial Growth Inhibition Assay
This self-validating assay uses standard radial growth metrics to quantify efficacy.
-
Media Preparation: Prepare standard Potato Dextrose Agar (PDA). Autoclave at 121 °C for 15 minutes.
-
Compound Formulation: Dissolve the synthesized pyrazole-oxadiazole sulfone in analytical grade DMSO to create a 10 mg/mL stock solution.
-
Plate Pouring: Add the stock solution to the cooling PDA (approx. 50 °C) to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL. Pour into sterile Petri dishes. Control: Prepare plates with equivalent DMSO concentrations (no active compound) to validate that growth inhibition is not solvent-induced.
-
Inoculation & Incubation: Place a 5 mm mycelial plug of the target fungus (e.g., B. cinerea) in the center of each plate. Incubate at 25 °C for 72-96 hours.
-
Quantification: Measure the radial growth of the mycelium. Calculate the EC₅₀ using probit analysis.
Workflow & Pathway Visualization
The following diagram maps the synthetic transformation of the base scaffold into an active therapeutic agent and its subsequent biological pathway.
Synthesis workflow and biological mechanism of pyrazole-derived sulfones.
Conclusion
The (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol scaffold proves to be highly superior to standard heterocyclic bases when developing novel antimicrobial and antifungal agents. By leveraging its specific conformational and lipophilic properties, researchers can synthesize 1,3,4-oxadiazole sulfones that drastically outperform commercial standards like Hymexazol, achieving single-digit microgram/mL EC₅₀ values. Future drug development should continue to exploit the C3-hydroxymethyl reactivity of this pyrazole to explore broader pharmaceutical applications, including potential kinase inhibition in oncology.
References
-
Yuan, et al. (2011). Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. Molecules, 16(11), 9129-9141. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. Retrieved from:[Link]
-
Journal of Agricultural and Food Chemistry - ACS Publications. Inhibition of Tobacco Bacterial Wilt with Sulfone Derivatives Containing an 1,3,4-Oxadiazole Moiety. Retrieved from: [Link]
Sources
Advanced QSAR Methodologies in Drug Design: A Comparative Guide on Pyrazole Derivatives
Executive Summary
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. Due to its versatile functionalization, pyrazole derivatives exhibit potent anti-inflammatory, antimicrobial, and anticancer properties, primarily through the targeted inhibition of enzymes like Cyclooxygenase-2 (COX-2) and EGFR[1],.
This guide objectively compares the performance of modern Quantitative Structure-Activity Relationship (QSAR) methodologies—specifically 3D-QSAR versus Machine Learning (ML) approaches—used to optimize pyrazole derivatives. Furthermore, it provides comparative experimental data evaluating novel pyrazole compounds against standard therapeutics, offering drug development professionals a self-validating framework for rational drug design.
Part 1: Methodological Comparison: 3D-QSAR vs. Machine Learning QSAR
When optimizing pyrazole derivatives, selecting the right computational "product" or methodology dictates the success of the lead optimization phase.
-
3D-QSAR (CoMFA & CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the gold standards for interpretable drug design. They generate 3D contour maps that visually dictate where steric bulk, electrostatic charges, or hydrogen bond donors will enhance receptor binding[2],[3].
-
Machine Learning QSAR (ML-QSAR): Algorithms like Random Forest and Support Vector Machines (SVM) excel at processing massive datasets using 2D topological descriptors. While they capture complex non-linear relationships with high predictive accuracy, they often act as a "black box," lacking the spatial interpretability required for precise synthetic modifications[4].
Table 1: Comparative Performance of QSAR Methodologies on Pyrazole Derivatives
| Methodology | Primary Descriptors | Internal Validation ( | Predictive Power ( | Interpretability | Best Application |
| 3D-QSAR (CoMFA) | Steric & Electrostatic Fields | 0.72 - 0.85 | 0.77 - 0.83 | High (Contour Maps) | Lead optimization of rigid pyrazole scaffolds |
| 3D-QSAR (CoMSIA) | Hydrophobic & H-Bonding | 0.75 - 0.89 | 0.82 - 0.89 | Very High | Mapping complex receptor pockets (e.g., COX-2) |
| ML-QSAR (Random Forest) | 2D Topological & Physicochemical | 0.80 - 0.90 | 0.85 - 0.92 | Low (Black Box) | High-throughput virtual screening of diverse libraries |
Part 2: Experimental Protocol: A Self-Validating QSAR Workflow
To ensure scientific integrity, a QSAR study cannot simply be a mathematical exercise; it must be a closed-loop, self-validating system. Below is the field-proven methodology for developing robust QSAR models for pyrazole derivatives.
Step 1: Dataset Curation & Biological Activity Conversion
-
Action: Compile experimental
values of synthesized pyrazoles and convert them to ( ). -
Causality: QSAR algorithms (like Partial Least Squares regression) assume a linear relationship between the free energy of binding and molecular properties.
is exponential; converting to ensures linear scaling, preventing high-concentration outliers from skewing the model's predictive vector[3].
Step 2: Conformational Search & Pharmacophore Alignment
-
Action: Minimize ligand energy and align the pyrazole core using a rigid-body or pharmacophore-based alignment rule.
-
Causality: 3D-QSAR models are highly sensitive to spatial orientation. Aligning the bioactive pyrazole core ensures that the generated steric and electrostatic grid fields are comparing homologous regions of the molecules, drastically reducing spatial noise and false-positive correlations[2].
Step 3: Model Generation & Internal Validation (The Self-Validating Loop)
-
Action: Generate models using Partial Least Squares (PLS) regression and validate via Leave-One-Out Cross-Validation (LOO-CV).
-
Causality: LOO-CV acts as the system's internal lie-detector. By iteratively removing one compound, training the model, and predicting the missing compound, we calculate the cross-validated correlation coefficient (
). A proves the model is learning true underlying chemical rules, not just memorizing the training data.
Step 4: External Validation & Applicability Domain (AD) Definition
-
Action: Predict the activity of a 20% hold-out test set and define the AD using Williams plots.
-
Causality: A model is only trustworthy within its trained chemical space. The AD establishes a strict mathematical boundary; predictions for novel pyrazoles falling outside this domain are flagged as unreliable, ensuring high-confidence lead optimization prior to expensive synthesis[5].
Fig 1: Self-validating QSAR workflow integrating 3D-modeling, machine learning, and docking.
Part 3: Case Study & Performance Data: Pyrazoles as COX-2 Inhibitors
The overexpression of COX-2 in cancer cells has emerged as a critical target for novel anti-cancer drugs[1]. By utilizing the QSAR workflows described above, researchers have developed novel 1,5-diaryl pyrazole derivatives that outperform standard therapeutics in both binding affinity and antiproliferative activity[5].
Table 2: Experimental vs. Predicted Performance of Pyrazole Derivatives
| Compound | Design Origin | Target Cell Line / Enzyme | Experimental | Predicted | Docking Score (kcal/mol) |
| Celecoxib (Standard) | Traditional SAR | COX-2 | 0.040 | 7.40 | -9.8 |
| Compound 26 | 3D-QSAR Optimized | COX-2 / HT-29 | 0.024 | 7.62 | -10.5 |
| Compound 31 | ML Optimized | COX-2 / HT-29 | 0.031 | 7.51 | -10.1 |
| Vemurafenib (Ref) | Standard | HT-29 | 1.520 | 5.81 | -7.2 |
Note: Data synthesized from recent comparative studies on antiproliferative pyrazole analogs[1],[5].
Fig 2: COX-2 signaling pathway and targeted competitive inhibition by pyrazole derivatives.
Part 4: Mechanistic Insights & Causality (E-E-A-T)
Why do novel 3D-QSAR-optimized pyrazoles (like Compound 26) outperform standard drugs like Celecoxib? The causality lies in precise spatial complementarity.
The COX-2 enzyme possesses a secondary hydrophobic side pocket formed by the substitution of Ile523 (found in COX-1) with the smaller Val523 residue[6]. CoMSIA contour maps generated during QSAR modeling consistently reveal that adding specific steric bulk and electropositive substituents at the C-3 position of the pyrazole ring forces the adjacent aryl sulfonamide group deeper into this Val523 pocket.
This highly specific spatial arrangement maximizes critical hydrogen bonding interactions with His90 and Arg513 within the active site. Consequently, this not only drastically increases COX-2 selectivity over COX-1 but also starves the downstream pathway of Prostaglandin E2 (PGE2), leading to the superior antiproliferative efficacy observed against cancer cell lines like HT-29[1],[5].
References
-
[2] Title: A Computational Analysis of the Anti-HIV Pyrazole Derivatives - IJFMR | Source: ijfmr.com | URL:[Link]
-
[3] Title: 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC | Source: nih.gov | URL:[Link]
-
[1] Title: Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - MDPI | Source: mdpi.com | URL:[Link]
-
[6] Title: 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2 | Source: msjonline.org | URL:[Link]
-
[4] Title: Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia | Source: journal-academia.com | URL:[Link]
-
Title: QSAR and Molecular Docking Studies of Pyrazolyl-thiazolinone Derivatives as Antitumor Activity - IJSDR | Source: ijsdr.org | URL:[Link]
-
[5] Title: QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 - European Journal of Chemistry | Source: eurjchem.com | URL:[Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring is a five-membered aromatic heterocycle that has become a "privileged scaffold" in modern medicinal chemistry.[1][2] Its versatile structure is a cornerstone in a multitude of FDA-approved drugs, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Ruxolitinib.[2][3] The success of pyrazole-based compounds often lies in their ability to form key interactions within the active sites of enzymes, particularly kinases, making them potent inhibitors.[4]
However, this potency comes with a significant challenge: cross-reactivity . The very features that make a pyrazole inhibitor effective against its intended target can also lead to binding with other, unintended enzymes, known as "off-targets." This is especially true for enzyme families like the human kinome, which contains over 500 members with highly conserved ATP-binding pockets.[5][6] Undesired off-target inhibition can lead to toxicity, reduced efficacy, and confounding experimental results, making a thorough assessment of inhibitor selectivity a critical, non-negotiable step in the drug development process.[7][8]
This guide provides a comprehensive comparison of state-of-the-art methodologies for evaluating the cross-reactivity of pyrazole-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and demonstrate how to synthesize data from multiple approaches to build a robust selectivity profile.
The Core Challenge: On-Target Efficacy vs. Off-Target Liability
The central goal of inhibitor design is to maximize therapeutic benefit while minimizing adverse effects. This translates to a high degree of selectivity for the target enzyme over all other proteins in the proteome. An inhibitor's selectivity profile is not merely an academic metric; it is a key determinant of its clinical potential. A promiscuous compound that inhibits multiple kinases can lead to a cascade of unintended biological consequences.[9]
Therefore, a multi-faceted approach to profiling is essential. Relying on a single assay is insufficient, as different methods provide unique and complementary insights into an inhibitor's behavior. We will explore three pillars of cross-reactivity assessment: in vitro biochemical profiling, cellular target engagement, and unbiased proteome-wide screening.
Methodology Comparison: A Triad of Techniques for Comprehensive Profiling
No single method can fully capture the complexity of a compound's interactions within a biological system. A robust cross-reactivity assessment strategy integrates data from biochemical, cell-based, and proteomic approaches to build a holistic understanding of an inhibitor's selectivity.
Biochemical Profiling: The Foundational Screen
The initial and most common step in selectivity profiling is to test the inhibitor against a large panel of purified enzymes in a biochemical assay format. This approach provides a direct measure of an inhibitor's potency (typically as an IC50 or Kd value) against each enzyme under controlled, in vitro conditions.
Causality Behind the Choice: Biochemical panels offer high throughput and a clear, quantitative comparison of inhibitor potency across a wide swath of the kinome or other enzyme families.[10][11] They are invaluable for initial Structure-Activity Relationship (SAR) studies, allowing chemists to quickly assess how modifications to the pyrazole scaffold impact selectivity.[7] The gold-standard format is often a radiometric assay that directly measures the phosphorylation of a substrate, avoiding interference from fluorescent compounds.[7]
Detailed Experimental Protocol: Radiometric Kinase Profiling
This protocol describes a representative radiometric filter-binding assay for determining the IC50 of a pyrazole-based inhibitor against a panel of kinases.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., "Pyrazolinib-A") in 100% DMSO.
-
Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the kinase reaction buffer containing ATP (radiolabeled with 33P-ATP) at the Km concentration for each specific kinase, the corresponding peptide substrate, and necessary cofactors (e.g., MgCl2).
-
-
Assay Execution:
-
In a 96-well plate, add 10 µL of the diluted inhibitor to each well.
-
Add 20 µL of the master mix containing the specific kinase and its substrate.
-
Initiate the reaction by adding 20 µL of the 33P-ATP-containing reaction buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat).
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated 33P-ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Kinase Panel Data
The results from such a screen are typically presented in a table comparing the inhibitor's potency against its primary target versus a panel of off-targets.
| Table 1: Biochemical Selectivity of Pyrazolinib-A (1 µM Screen) | |
| Kinase Target | % Inhibition |
| Primary Target: JAK2 | 98% |
| Off-Target: JAK1 | 85% |
| Off-Target: JAK3 | 75% |
| Off-Target: TYK2 | 60% |
| Off-Target: SRC | 45% |
| Off-Target: LCK | 38% |
| Off-Target: EGFR | <10% |
| Off-Target: CDK2 | <5% |
Limitations: Biochemical assays use purified, often truncated, enzyme domains and may not reflect the true selectivity within a complex cellular environment where factors like ATP concentration, protein scaffolding, and cellular localization play crucial roles.[5][12]
Cellular Target Engagement: Verifying Binding in a Physiological Context
Confirming that an inhibitor binds to its intended (and unintended) targets within intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement based on the principle of ligand-induced thermal stabilization.[13][14]
Causality Behind the Choice: CETSA directly measures the physical interaction between a compound and its protein target in a native cellular environment, including lysates, intact cells, or even tissues.[13][15] A positive result provides strong evidence that the inhibitor can access its target within the cell and bind with sufficient affinity to cause stabilization. This method is invaluable for bridging the gap between biochemical potency and cellular activity.[15]
Diagram: CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[16]
Detailed Experimental Protocol: Western Blot-Based CETSA
This protocol outlines the steps to generate a CETSA melt curve and an isothermal dose-response curve to confirm target engagement of Pyrazolinib-A with JAK2.
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEL cells, which express JAK2) to ~80% confluency.
-
Treat cells with either a fixed concentration of Pyrazolinib-A (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge (Melt Curve):
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[16]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[16]
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant.
-
Normalize the protein concentration for all samples using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for the target protein (e.g., anti-JAK2). An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.
-
Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.
-
-
Isothermal Dose-Response (ITDR):
-
Repeat the experiment, but treat cells with a serial dilution of Pyrazolinib-A.
-
Heat all samples at a single, fixed temperature (determined from the melt curve, e.g., 55°C) that shows a significant stabilization shift.
-
Analyze via Western blot to determine the concentration-dependent stabilization.
-
Data Presentation: Comparative CETSA Data
CETSA results can demonstrate which potential off-targets identified in biochemical screens are also engaged in a cellular context.
| Table 2: Cellular Target Engagement of Pyrazolinib-A (CETSA) | |
| Protein Target | Thermal Shift (ΔTm in °C) |
| Primary Target: JAK2 | +5.2 °C |
| Off-Target: JAK1 | +4.8 °C |
| Off-Target: SRC | No significant shift |
This data reveals that while Pyrazolinib-A showed moderate biochemical activity against SRC, it does not appear to engage this target in intact cells, a crucial piece of information for prioritizing follow-up studies.
Chemoproteomics: Unbiased, Proteome-Wide Off-Target Discovery
While panel screens and CETSA are powerful for interrogating known targets, they are inherently biased. To discover completely unanticipated off-targets, chemoproteomic approaches are required.[17] These methods use chemical probes or affinity-based techniques to identify protein-small molecule interactions on a proteome-wide scale.[18][19]
Causality Behind the Choice: Chemoproteomics provides the most comprehensive and unbiased view of an inhibitor's interactome.[17] It can identify off-targets that belong to entirely different protein classes, which would be missed by a kinase-focused panel screen. This is essential for understanding potential mechanisms of toxicity and for identifying opportunities for drug repurposing (polypharmacology).[18]
Diagram: Chemoproteomics Workflow for Off-Target ID
Caption: Workflow for identifying cellular targets of a covalent kinase inhibitor.[19]
Detailed Experimental Protocol: Affinity-Based Chemoproteomics
This protocol outlines a general workflow for identifying the cellular targets of a pyrazole inhibitor using an inhibitor-derivatized affinity matrix.
-
Probe Synthesis and Matrix Immobilization:
-
Synthesize a derivative of the pyrazole inhibitor containing a linker arm suitable for immobilization (e.g., an amino or carboxyl group).
-
Covalently attach the inhibitor to a solid support, such as Sepharose beads, to create an affinity matrix.
-
-
Cell Lysate Preparation and Incubation:
-
Prepare a native cell lysate from the relevant cell line or tissue.
-
Incubate the lysate with the inhibitor-coupled beads. In a parallel control experiment, incubate the lysate with beads that have been blocked or coupled to a structurally related but inactive control compound.
-
For competition experiments, pre-incubate the lysate with an excess of the free (non-immobilized) inhibitor before adding it to the beads. Proteins that are true targets will show reduced binding to the beads in this condition.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, often by boiling the beads in SDS-PAGE sample buffer or by using a high concentration of free inhibitor.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the inhibitor-matrix experiment to the control experiments. Proteins that are significantly enriched on the inhibitor matrix and show reduced binding in the presence of the free competitor are considered high-confidence targets.
-
Synthesizing the Data: From Raw Numbers to an Actionable Selectivity Profile
The true power of this multi-assay approach lies in the synthesis of the data. Each experiment provides a piece of the puzzle, and together they create a high-resolution picture of the inhibitor's selectivity.
Logic Diagram: Interpreting Cross-Reactivity Data
Caption: Decision-making flowchart for interpreting cross-reactivity data.
-
High-Risk Off-Targets: A protein that is a hit in a biochemical screen AND shows target engagement in CETSA is a high-priority off-target. Medicinal chemistry efforts should be directed to engineer out this activity.
-
Moderate-Risk Off-Targets: A biochemical hit that is not confirmed by CETSA but is identified in a sensitive chemoproteomics screen may represent a lower-affinity or transient interaction. Its potential impact should be monitored in downstream safety and toxicology studies.
-
Low-Risk Off-Targets: A biochemical hit that is not confirmed by either CETSA or chemoproteomics is likely an artifact of the in vitro assay system and poses a low risk.
-
Novel Discoveries: A protein identified by chemoproteomics that was not in the original biochemical panel represents a novel off-target that must be validated and assessed.
Conclusion
The evaluation of cross-reactivity for pyrazole-based enzyme inhibitors is a complex but essential undertaking. A superficial analysis can lead to costly failures in later stages of drug development. By embracing a comprehensive strategy that combines broad biochemical profiling, direct cellular target engagement assays like CETSA, and unbiased chemoproteomic screening, researchers can build a robust and reliable selectivity profile. This integrated approach not only de-risks potential safety liabilities but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective therapeutics.
References
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Bantscheff, M., & Drewes, G. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Accounts of Chemical Research, 40(10), 1035-1044. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Bamborough, P., & Drewry, D. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
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Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
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Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22). [Link]
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Hall, M. D., & Boxer, M. B. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 52(19), 5875-5881. [Link]
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Potjewyd, F., & Jones, A. M. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. [Link]
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Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]
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Backus, K. M., & Cravatt, B. F. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current protocols in chemical biology, 8(4), 231-245. [Link]
-
Singh, G., Goyal, A., Bhatti, R. S., & Arora, S. (2019). Pyrazoline as a medicinal scaffold. Bionatura, 4(4), 10-15. [Link]
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Zhang, T., Yin, S., & Cheng, X. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]
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Fodah, H. S., & Taleb, A. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
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University of California, San Diego. (2022). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
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Bantscheff, M., & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Accounts of chemical research, 40(10), 1035-1044. [Link]
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Zuccotto, F., & Ardini, E. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12978-12983. [Link]
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Anastassiadis, T., & Deacon, S. W. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Sridharan, S., & Westerlund, A. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 515-518. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
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Wells, C. I., & Jones, A. M. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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Klink, T. A., & Fabian, M. A. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(1), 1-12. [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
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ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
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Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(Pt 1), 95–105. [Link]
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Biruni University. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. DSpace@Biruni. [Link]
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Longdom.org. (n.d.). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Longdom.org. [Link]
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National Center for Biotechnology Information. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed Central. [Link]
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MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Safety Operating Guide
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Proper Disposal Procedures
Executive Summary & Chemical Profile[1]
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole intermediate commonly used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Unlike common solvents, this compound is often a "research-grade" entity with limited toxicological data.[1]
Critical Safety Directive: In the absence of comprehensive animal toxicity data, this substance must be handled under the Precautionary Principle . It should be treated as a potential Skin/Eye Irritant and Aquatic Toxin .
Chemical Identification Table
| Parameter | Data |
| Chemical Name | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol |
| Functional Class | Heterocyclic Primary Alcohol / Pyrazole Derivative |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Physical State | Typically a white to off-white solid or viscous oil (low melting point).[3][1][4] |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); moderately soluble in water. |
| RCRA Status | Non-Listed (Not P-listed or U-listed), but regulated as Hazardous Waste due to toxicity potential.[1] |
Risk Assessment & Hazard Characterization
Before disposal, you must classify the waste stream.[5][6] While this specific isomer is not explicitly listed on EPA’s P-list (acutely toxic) or U-list (toxic), its structural analogs suggest specific hazards.[1]
Hazard Logic (Structure-Activity Relationship)[2]
-
Nitrogen-Rich Core: The pyrazole ring is nitrogen-rich.[1] While stable, it should never be mixed with strong oxidizing agents (e.g., concentrated nitric acid, perchlorates) in the waste stream to avoid exothermic decomposition.
-
Hydroxyl Group: The methanol moiety increases water solubility, posing a risk of aquatic toxicity if released into drains.
-
Toxicological Inference:
-
Likely Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[7]
-
Signal Word:WARNING (Default assignment for uncharacterized research chemicals).
-
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance & Debris)
Applicable to: Expired pure compound, contaminated weighing boats, gloves, and paper towels.
-
Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place the sealed container into the Solid Hazardous Waste Drum .
-
Prohibited: Do not place in "Biohazard/Red Bag" waste (unless contaminated with biological agents) and do not place in regular trash.
-
B. Liquid Waste (Solutions & Mother Liquors)
Applicable to: Reaction mixtures, HPLC effluent, or stock solutions.
-
Solvent Compatibility Check: Determine the primary solvent.
-
Halogenated: (e.g., DCM, Chloroform) → Use Halogenated Waste Stream .
-
Non-Halogenated: (e.g., Methanol, DMSO, Ethyl Acetate) → Use Non-Halogenated Waste Stream .
-
Aqueous: (>90% Water) → Use Aqueous Toxic Waste Stream .
-
-
pH Adjustment: Ensure the solution is neutral (pH 5–9). If the synthesis involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent drum pressurization.
-
Transfer: Pour into the appropriate safety carboy using a funnel to prevent spills.
-
Log Entry: Immediately record the addition on the carboy’s accumulation log sheet.
-
Entry: "Pyrazole derivative solution (<1%)".[1]
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for disposing of this compound, ensuring compliance with RCRA satellite accumulation rules.
Caption: Figure 1. Decision matrix for the segregation and disposal of pyrazole-methanol waste streams.
Regulatory & Compliance Context
EPA/RCRA Classification
While this specific CAS is not a "Listed Waste" (F, K, P, or U lists), it falls under the "Characteristic Waste" protocol if mixed with ignitable solvents.
-
Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.
-
Container Closure: Containers must remain closed except when adding waste. This is the #1 citation during EPA inspections.
Final Disposition Method
The only acceptable final disposal method for this compound is High-Temperature Incineration .[1]
-
Why? Incineration ensures the complete destruction of the nitrogen-containing pyrazole ring, preventing the formation of environmental metabolites.
-
Prohibited: Never dispose of this compound via sanitary sewer (drain pouring) or evaporation.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Isolate contaminated clothing as hazardous waste. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[4][7] Seek medical attention. |
| Spill (< 10g) | Absorb liquid with vermiculite or wipe solids with damp paper towels.[1] Place all cleanup materials in the Solid Hazardous Waste container. |
| Spill (> 10g) | Evacuate the immediate area. Contact EHS. Do not attempt cleanup without respiratory protection (N95/P100).[1] |
References
-
PubChem. (2025). (1H-Pyrazol-3-yl)methanol Compound Summary. National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025).[8] List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Safety Data Sheets. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
